t-Boc-N-amido-PEG15-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H74BrNO17 |
|---|---|
Molecular Weight |
884.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C37H74BrNO17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35H2,1-3H3,(H,39,40) |
InChI Key |
KAQVZFDBABDCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
t-Boc-N-amido-PEG15-Br: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a versatile molecule featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This unique architecture allows for a controlled, stepwise approach to conjugation. The t-Boc group provides a stable protecting group for the amine that can be readily removed under mild acidic conditions.[1] The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3] The terminal bromide is a reactive handle for alkylating nucleophilic residues, most commonly cysteine thiols.[2][4]
Physicochemical & Inferred Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from its structural components and data from closely related analogs, such as those with different PEG chain lengths.
| Property | Value/Information | Source |
| Molecular Formula | C37H74BrNO16 | Calculated |
| Molecular Weight | 884.9 g/mol | Calculated |
| PEG Chain Length | 15 ethylene (B1197577) glycol units | Nomenclature |
| Terminal Groups | t-Boc-protected amine, Bromo | [5] |
| Purity | Typically ≥95% | Varies by supplier |
| Solubility | Expected to be soluble in a wide range of polar organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.[1][6] It is also expected to have some aqueous solubility due to the hydrophilic PEG chain.[6][7] | Inferred from analogs |
| Storage & Stability | Store at -20°C, protected from moisture and light.[7] The compound is hygroscopic.[7] The t-Boc group is sensitive to acidic conditions, while the bromide is susceptible to nucleophilic substitution.[8] | [7] |
Experimental Protocols
Detailed methodologies for key chemical transformations involving this compound are provided below. These protocols are based on established organic chemistry procedures and practices for similar PEG linkers.
Conjugation to Thiol-Containing Biomolecules (e.g., Cysteine Residues in Proteins)
This protocol describes a general method for conjugating this compound to a protein containing a reactive cysteine residue.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)[1]
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF[1]
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[1]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[1]
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol groups by incubating with a suitable reducing agent (e.g., 10-fold molar excess of TCEP) for 1 hour at room temperature. Remove the reducing agent using a desalting column or dialysis against the degassed reaction buffer. Adjust the protein concentration to 1-5 mg/mL.[9]
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.[1]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution.[9] Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry to determine the degree of labeling.[4]
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent to consume any unreacted linker.[10]
-
Purification: Purify the resulting conjugate using SEC or dialysis to remove unreacted linker and other small molecules.[1]
t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.
Materials:
-
t-Boc protected PEG-conjugate
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS) and water)[2]
-
Cold diethyl ether[2]
-
Nitrogen gas stream or rotary evaporator[2]
Procedure:
-
Reaction Setup: Dissolve the lyophilized t-Boc protected PEG-conjugate in a solution of 50% TFA in DCM.[12] For sensitive substrates, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) can be used to prevent side reactions.[2]
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]
-
Reaction Monitoring: Monitor the deprotection by LC-MS, looking for the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[2]
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[11]
-
Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product.[11]
-
Product Recovery: Centrifuge the mixture to pellet the product, wash the pellet with cold diethyl ether, and dry the final amine-functionalized conjugate under vacuum.[2]
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[3] this compound is a valuable building block for PROTAC synthesis.[1][3]
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
This compound can also be employed in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Elucidating the Structure of t-Boc-N-amido-PEG15-Br: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, synthesis, and characterization of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This molecule's unique architecture, featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide, offers a versatile platform for the construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Physicochemical Properties
This compound is characterized by its linear structure, with distinct functional ends separated by a hydrophilic PEG chain. The t-Boc group provides a stable protecting group for the terminal amine, which can be selectively removed under acidic conditions. The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for covalent attachment to various substrates. The PEG15 spacer enhances aqueous solubility, improves pharmacokinetic profiles of conjugated molecules, and provides a flexible linkage.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C37H74BrNO17 |
| Molecular Weight | 884.89 g/mol |
| PEG Chain Length | 15 ethylene (B1197577) glycol units |
| Terminal Groups | t-Boc-protected amine, Bromo |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM |
Synthesis and Purification
The synthesis of this compound typically starts from a commercially available t-Boc-N-amido-PEG15-OH precursor. The terminal hydroxyl group is then converted to a bromide, often through a mesylation step followed by nucleophilic substitution with a bromide salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
t-Boc-N-amido-PEG15-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Lithium bromide (LiBr)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve t-Boc-N-amido-PEG15-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.7 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Dilute the reaction mixture with acetone and add lithium bromide (17 equivalents).
-
Stir the mixture overnight at room temperature.
-
Evaporate the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Structural Elucidation: Spectroscopic Data
The structure of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule. The following table summarizes the expected chemical shifts for this compound in CDCl₃.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.44 | s | 9H | t-Boc (-(CH₃)₃) |
| 3.25 | q | 2H | -CH₂-NH-Boc |
| 3.45 | t | 2H | -CH₂-Br |
| 3.55 - 3.75 | m | ~58H | PEG backbone (-O-CH₂-CH₂-O-) |
| 5.0 (broad) | s | 1H | -NH-Boc |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 28.4 | t-Boc (-C(CH₃)₃) |
| 40.3 | -CH₂-NH-Boc |
| 70.0 - 71.0 | PEG backbone (-O-CH₂-CH₂-O-) |
| 79.1 | t-Boc (-C(CH₃)₃) |
| 156.1 | t-Boc (-C=O) |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its elemental composition. The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 907.88 m/z.
Applications in Drug Development
This compound is a key building block in the development of targeted therapeutics. Its heterobifunctional nature allows for a sequential conjugation strategy, which is particularly useful in the synthesis of PROTACs and ADCs.
PROTAC Synthesis Workflow
In PROTAC synthesis, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
Signaling Pathway in PROTAC Action
The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's degradation via the ubiquitin-proteasome system.
Conclusion
This compound is a well-defined, versatile heterobifunctional linker that plays a crucial role in modern drug development. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a powerful tool for the rational design of targeted therapies. The experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers working with this important molecule.
An In-depth Technical Guide to the Mechanism and Application of t-Boc-N-amido-PEG-Br Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker of significant interest in the fields of bioconjugation and advanced drug development. Due to the limited publicly available data specifically for the PEG15 variant, this guide will draw upon information from the closely related and well-documented t-Boc-N-amido-PEG10-Br to elucidate the core mechanism of action, chemical properties, and applications. This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to eliminate disease-causing proteins.
Core Concepts: Structure and Functionality
This compound is a chemical entity characterized by three key functional components:
-
A tert-Butyloxycarbonyl (t-Boc) Protected Amine: This protecting group provides a stable mask for a primary amine, enabling a controlled, stepwise approach to synthesis. The t-Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, revealing the primary amine for subsequent conjugation.
-
A Polyethylene Glycol (PEG) Spacer: The 15-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, which is often a challenge for large therapeutic molecules like PROTACs.[1][2] The flexibility and defined length of the PEG chain are critical for enabling the formation of a stable and productive ternary complex in PROTACs.[1]
-
A Terminal Bromide: The alkyl bromide serves as a reactive handle for covalent bond formation. It is a good leaving group in nucleophilic substitution reactions, allowing for stable and specific attachment to various nucleophiles, such as the thiol groups of cysteine residues in proteins.[3]
Mechanism of Action in PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[5]
A PROTAC molecule consists of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The this compound serves as a building block for this linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action. This proximity, facilitated by the flexible PEG linker, allows the E3 ligase to transfer ubiquitin molecules to the POI.[1] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[1] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.[1]
Chemical Reactivity and Synthetic Workflow
The heterobifunctional nature of this compound allows for a sequential and controlled synthesis of PROTACs.[1] The terminal bromide and the t-Boc protected amine exhibit orthogonal reactivity, meaning one can be reacted while the other remains intact.
A general synthetic workflow involves:
-
First Conjugation: The terminal bromide is reacted with a nucleophilic handle on either the POI-binding ligand or the E3 ligase ligand.
-
Deprotection: The t-Boc group is removed under mild acidic conditions to expose the primary amine.
-
Second Conjugation: The newly revealed amine is coupled with the second ligand to complete the PROTAC synthesis.
Quantitative Data
Specific quantitative data for PROTACs synthesized with this compound are not publicly available due to the proprietary nature of drug development. However, the following table presents representative data from published studies on PROTACs with similar PEG linkers to illustrate the key metrics used to evaluate their performance.[1]
| Parameter | Representative Value | Description |
| Binding Affinity (Kd) | ||
| Target Protein (POI) | 1-100 nM | Measures the strength of binding between the PROTAC and its target protein. |
| E3 Ligase | 10-500 nM | Measures the strength of binding between the PROTAC and the E3 ligase. |
| Target Engagement (IC50) | 1-100 nM | The concentration of PROTAC required to displace 50% of a fluorescent tracer from the target protein in cells. |
| Protein Degradation | ||
| DC50 | 0.1-50 nM | The concentration of PROTAC that results in 50% degradation of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
| Cell Viability (IC50) | >1 µM | The concentration of PROTAC that reduces cell viability by 50%. A higher value indicates lower cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are generalized protocols adapted from literature for similar compounds.
Protocol 1: PROTAC Synthesis - First Conjugation (Alkylation)
This protocol describes the conjugation of the t-Boc-N-amido-PEG-Br linker to a phenolic ligand.[2]
-
Dissolution: Dissolve the phenolic ligand (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.
-
Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution.[2]
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes.[2]
-
Linker Addition: Add a solution of this compound (1.1-1.5 equivalents) in the same solvent to the reaction mixture.[2]
-
Reaction: Heat the reaction to 60-80 °C and stir overnight.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: t-Boc Deprotection
This protocol outlines the removal of the t-Boc protecting group.[6]
-
Dissolution: Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[6]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[6]
-
Monitoring: Monitor the deprotection by TLC or mass spectrometry.[6]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[6]
-
Precipitation: Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.[6]
Protocol 3: PROTAC Synthesis - Second Conjugation (Amide Coupling)
This protocol describes the coupling of the deprotected amine intermediate with a carboxylic acid-functionalized ligand.[1]
-
Dissolution: Dissolve the amine-functionalized intermediate and the carboxylic acid-functionalized E3 ligase ligand in a suitable aprotic solvent such as DMF.[1]
-
Reagent Addition: Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.[1]
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.[1]
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Conclusion
This compound is a versatile and valuable chemical tool for researchers and drug development professionals. Its unique combination of a protected amine, a flexible and solubilizing PEG spacer, and a reactive bromide handle makes it highly suitable for the modular synthesis of complex therapeutic agents like PROTACs. A thorough understanding of its chemical properties, reactivity, and role in the mechanism of targeted protein degradation is key to its successful implementation in the development of novel therapeutics.
References
The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone of modern bioconjugation and drug delivery, offering a robust yet readily cleavable shield for primary and secondary amines. Its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers has become indispensable for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted therapeutic agents. This technical guide provides a comprehensive overview of the function and application of the t-Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their synthetic endeavors.
Core Functionality: A Reversible Mask for Amine Reactivity
The primary function of the t-Boc group is to temporarily block the nucleophilicity of an amine functional group on a PEG linker.[1] This protection is crucial in multi-step synthetic strategies where a free amine could lead to undesirable side reactions.[2] By converting the amine into a carbamate, its reactivity is effectively masked, allowing for selective modifications at other sites of the PEG linker or the molecule it's attached to.[1]
The t-Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be efficiently removed under mild acidic conditions.[3][4] This acid lability is a key feature, enabling its selective cleavage in the presence of other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), a concept known as an "orthogonal protection strategy".[2][5]
Quantitative Data Summary
The efficiency of t-Boc protection and deprotection of amine-terminated PEG linkers is critical for successful bioconjugation. The following tables summarize typical reaction conditions and reported yields for these processes.
Table 1: t-Boc Protection of Amine-Terminated PEG Linkers
| Amine Substrate | Reagent & Conditions | Solvent | Reaction Time | Yield | Reference |
| Pyrrolidine | (Boc)₂O (1.0 eq), TEA (1.1 eq) | Dichloromethane (DCM) | 1 hour | 100% | [4] |
| 3-Aminopropylene | (Boc)₂O (1.05 eq), NaOH (1.0 eq) | Tetrahydrofuran (THF)/Water | 30 min (addition) | Not Specified | [4] |
| Various amines | (Boc)₂O (1.2 eq) | PEG-400 | Not Specified | Good to Excellent | [6] |
| PEG derivative | (Boc)₂O (2.0 eq), DIPEA (6.0 eq) | Dichloromethane (DCM) | 3 hours | Quantitative | [7] |
Table 2: Deprotection of t-Boc Protected PEG Linkers
| t-Boc Protected Substrate | Reagent & Conditions | Solvent | Reaction Time | Yield | Reference |
| Boc-amino-PEG3-SSPy | 25-50% TFA | Dichloromethane (DCM) | 30 min - 2 hours | Not Specified | [3] |
| General Boc-protected amine | 4M HCl | 1,4-Dioxane | 1 - 4 hours | Not Specified | [8] |
| Boc-protected peptide on resin | 50% TFA | Dichloromethane (DCM) | 15 - 25 min | Not Specified | [9] |
| Boc-L-Glu(Z)-Me | TFA | Dichloromethane (DCM) | Not Specified | Quantitative | [10] |
Mandatory Visualizations
Mechanism of t-Boc Protection and Deprotection
The following diagrams illustrate the chemical transformations involved in the protection of an amine with Boc anhydride (B1165640) and its subsequent removal using a strong acid like trifluoroacetic acid (TFA).
Orthogonal Protection Strategy
The t-Boc protecting group is a key component of orthogonal protection strategies, which allow for the selective deprotection of different functional groups within the same molecule.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
t-Boc protected heterobifunctional PEG linkers are instrumental in the synthesis of ADCs. The following workflow illustrates the key steps.
Experimental Protocols
The following are detailed protocols for the t-Boc protection of an amine-terminated PEG linker and its subsequent deprotection.
Protocol 1: t-Boc Protection of an Amine-Terminated PEG Linker
Materials:
-
Amine-terminated PEG (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 2.0 equivalents)[4][7]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 6.0 equivalents)[4][7]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the amine-terminated PEG in anhydrous DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA to the solution and stir for 5-10 minutes at room temperature.[4]
-
Slowly add the di-tert-butyl dicarbonate to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.[4][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the t-Boc protected PEG linker.
Protocol 2: Acid-Mediated Deprotection of a t-Boc Protected PEG Linker
Materials:
-
t-Boc protected PEG linker (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Standard laboratory glassware, including a round-bottom flask and rotary evaporator
Procedure:
-
Dissolve the t-Boc protected PEG linker in anhydrous DCM in a round-bottom flask.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours.[3] Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting product is the amine-PEG as a TFA salt, which can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG linker.[11]
Conclusion
The t-Boc protecting group, in combination with PEG linkers, offers a powerful and versatile tool for the construction of sophisticated bioconjugates. Its stability, ease of introduction, and selective removal under mild acidic conditions make it an ideal choice for complex, multi-step synthetic pathways. A thorough understanding of the reaction mechanisms, quantitative aspects of protection and deprotection, and established experimental protocols is paramount for researchers aiming to leverage this technology for the development of novel therapeutics and diagnostics. The workflows and data presented in this guide are intended to provide a solid foundation for the successful application of t-Boc protected PEG linkers in the laboratory.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of PEG15 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Spacing in Bioconjugate Design
In the intricate world of bioconjugation, the linkage of molecules to proteins, antibodies, or other biologics is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone. These flexible, hydrophilic chains offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and other targeted therapies.
A PEG15 spacer, denoting a chain of fifteen ethylene (B1197577) glycol units, provides a significant yet defined spatial separation between the conjugated moieties. This guide will delve into the core principles of utilizing a PEG15 spacer in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and execution of your bioconjugation strategies.
Core Functions and Advantages of PEG Spacers
The incorporation of a PEG spacer, such as PEG15, is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to aggregation, which can diminish efficacy and provoke an immune response. The hydrophilic nature of the PEG spacer increases the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1]
-
Reduced Immunogenicity and Enhanced Stability: The PEG chain can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, PEG spacers contribute to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][2] Longer PEG chains generally lead to a more pronounced effect on circulation half-life.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload remains accessible to its target once the bioconjugate reaches its destination.
Data Presentation: Quantitative Impact of PEG Spacer Length
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~7.0 | 0.82 |
| PEG8 | ~5.0 | 0.59 |
| PEG12 | ~5.0 | 0.59 |
| PEG24 | ~5.0 | 0.59 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Influence of PEG Spacer Length on Binding Affinity
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers.
Table 3: Impact of PEG Linker Length on in vitro Cytotoxicity of Miniaturized ADCs
| Conjugate | PEG Insertion | Reduction in Cytotoxicity (fold change) |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22.0 |
Data from a study on affibody-based drug conjugates, showing that while longer PEG chains can reduce in vitro cytotoxicity, they significantly improve in vivo therapeutic outcomes due to enhanced pharmacokinetics.[2]
Based on these trends, a PEG15 spacer is expected to provide a significant reduction in clearance and an improvement in binding affinity compared to shorter PEG chains, likely approaching the plateau observed with PEG8 and longer linkers.
Experimental Protocols
The following are detailed methodologies for two of the most common bioconjugation strategies utilizing a hypothetical PEG15 spacer functionalized with either an NHS ester or a maleimide (B117702) group.
Protocol 1: NHS-Ester PEGylation of a Protein (via Amine Coupling)
This protocol describes the conjugation of a PEG15-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody.
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG15-NHS ester
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/antibody in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.
-
-
PEG15-NHS Ester Preparation:
-
Allow the vial of PEG15-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG15-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG15-NHS ester to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the attached molecule is light-sensitive, protect the reaction from light.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG15-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG15-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Analyze the purified PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.
-
Protocol 2: Maleimide PEGylation of a Protein (via Thiol Coupling)
This protocol describes the site-specific conjugation of a PEG15-maleimide to a thiol group on a protein, often a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue or a reduced antibody)
-
PEG15-Maleimide
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. The reducing agent must be removed prior to the addition of the PEG15-maleimide. This can be achieved using a desalting column.
-
-
PEG15-Maleimide Preparation:
-
Equilibrate the PEG15-maleimide to room temperature.
-
Dissolve the PEG15-maleimide in anhydrous DMF or DMSO to create a 10-20 mM stock solution immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG15-maleimide to the reduced and purified protein solution.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted PEG15-maleimide and other small molecules.
-
-
Characterization:
-
Determine the concentration and degree of labeling of the purified conjugate using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Mandatory Visualization: Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the bioconjugation protocols described above.
Caption: Workflow for NHS-Ester PEGylation.
Caption: Workflow for Maleimide PEGylation.
Conclusion
The PEG15 spacer, and PEG spacers in general, represent a powerful tool in the arsenal (B13267) of the bioconjugation chemist. By providing a hydrophilic, flexible, and defined-length linkage, they address fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The quantitative data, though not specific to PEG15, clearly illustrates the beneficial trends of increasing PEG spacer length. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG technology in creating next-generation therapeutics and research tools. Careful consideration of the interplay between the PEG spacer, the biomolecule, and the payload will continue to be a critical factor in the design of effective and safe bioconjugates.
References
Reactivity of Terminal Bromide in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of terminal bromides in polyethylene (B3416737) glycol (PEG) linkers. Bromo-terminated PEGs are versatile reagents widely employed in bioconjugation, drug delivery, and materials science. The reactivity of the terminal carbon-bromine bond is central to their utility, enabling the covalent attachment of a wide array of molecules through nucleophilic substitution. This document details the synthesis, reaction kinetics, stability, and experimental protocols associated with these valuable linkers.
Introduction to Bromo-Terminated PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, water-soluble polymer that, when used as a linker, can improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The introduction of a terminal bromide transforms the inert PEG chain into a reactive handle for covalent modification. The carbon-bromine bond is susceptible to nucleophilic attack, making bromo-PEG an excellent electrophile for reactions with various nucleophiles, most notably thiols and amines. This reactivity forms the basis for its widespread use in bioconjugation, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and the surface functionalization of nanoparticles.[1][2][3][4]
Synthesis and Characterization
Synthesis of Monobromo-Terminated PEG
A common method for the synthesis of monobromo-terminated PEG involves the reaction of a PEG diol with a brominating agent. To achieve monofunctionality, a large excess of the PEG diol is typically used relative to the brominating agent, followed by purification to separate the desired monobromo-PEG from unreacted diol and dibromo-PEG. A more controlled approach involves protecting one hydroxyl group of the PEG diol, reacting the unprotected hydroxyl group, and then deprotecting it.
A representative synthetic route involves the use of bromoacetyl bromide to introduce the terminal bromide.
Reaction Scheme:
Caption: Synthesis of a bromo-terminated PEG linker.
Characterization Methods
The successful synthesis and purity of bromo-terminated PEG linkers are critical for subsequent conjugation reactions. A combination of analytical techniques is employed for their characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the presence of the terminal bromide by identifying the chemical shift of the methylene (B1212753) protons adjacent to the bromine atom. The integration of this signal relative to the PEG backbone protons allows for the quantification of the degree of bromination.[5][6][7] 13C NMR can also be used to confirm the structure.
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight distribution and confirm the mass of the bromo-terminated PEG.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used to assess the purity of the bromo-PEG linker and to monitor the progress of conjugation reactions.[10][11]
Reactivity and Reaction Kinetics
The reactivity of the terminal bromide is governed by its susceptibility to nucleophilic attack, primarily through an SN2 mechanism.[2][12][13][14][15] The rate of this reaction is influenced by several factors: the nature of the nucleophile, the solvent, the temperature, and the pH of the reaction medium.
Caption: Generalized SN2 reaction mechanism.
Nucleophilic Substitution with Thiols
Thiols, particularly the sulfhydryl groups of cysteine residues in peptides and proteins, are excellent nucleophiles for reaction with bromo-terminated PEGs. The reaction proceeds readily under mild conditions to form a stable thioether bond.
The rate of the thiol-alkylation reaction is highly dependent on the pH of the medium. The reactive species is the thiolate anion (RS⁻), the concentration of which increases with pH. Therefore, the reaction rate generally increases as the pH is raised from neutral to slightly alkaline conditions (pH 7-8.5).
Nucleophilic Substitution with Amines
Primary and secondary amines can also serve as nucleophiles to displace the terminal bromide, forming a secondary or tertiary amine, respectively. These reactions typically require more forcing conditions (higher temperatures or more basic pH) compared to thiol alkylation due to the lower nucleophilicity of amines at neutral pH.
Comparative Reactivity of Terminal Halides
The reactivity of halo-terminated PEG linkers follows the general trend for SN2 reactions, which is determined by the leaving group ability of the halide:
Iodo-PEG > Bromo-PEG > Chloro-PEG
Iodo-terminated PEGs are the most reactive due to the excellent leaving group ability of the iodide ion. However, they are also less stable and more prone to degradation. Chloro-terminated PEGs are the most stable but the least reactive. Bromo-terminated PEGs offer a good balance between reactivity and stability, making them a popular choice for many bioconjugation applications.
Quantitative Data on Reactivity
While specific second-order rate constants for the reaction of bromo-terminated PEG linkers with various nucleophiles are not extensively reported in the public domain, the following table summarizes the expected reactivity trends and provides estimated kinetic parameters based on analogous reactions of primary alkyl bromides with thiols.
| Nucleophile | pH Range | Temperature (°C) | Relative Reaction Rate | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) |
| Thiol (e.g., Cysteine) | 7.0 - 8.5 | 25 - 37 | Fast | 10⁻² - 10¹ |
| Amine (e.g., Lysine) | 8.0 - 10.0 | 25 - 50 | Moderate to Slow | 10⁻⁴ - 10⁻² |
| Hydroxide (B78521) (Hydrolysis) | > 9.0 | 25 - 50 | Slow | 10⁻⁵ - 10⁻³ |
Note: These are estimated values and can vary significantly based on the specific PEG linker, nucleophile, and reaction conditions.
Stability of Bromo-Terminated PEG Linkers
The stability of the C-Br bond is a critical consideration for the storage and handling of bromo-terminated PEG linkers. The primary degradation pathway is hydrolysis, which is the nucleophilic attack by water or hydroxide ions.
| Condition | pH Range | Temperature (°C) | Stability | Comments |
| Storage (solid) | N/A | -20 | High | Stable for months to years when stored desiccated and protected from light. |
| Aqueous Buffer | 4.0 - 7.0 | 4 - 25 | Moderate | Hydrolysis is slow at neutral and slightly acidic pH. |
| Aqueous Buffer | 7.0 - 9.0 | 25 - 37 | Low to Moderate | Rate of hydrolysis increases with increasing pH and temperature. |
| Aqueous Buffer | > 9.0 | > 37 | Low | Significant hydrolysis can occur, competing with the desired nucleophilic substitution. |
Experimental Protocols
Synthesis of α-Bromo-ω-hydroxy-PEG
This protocol is adapted from literature procedures for the bromination of PEG diols.
Materials:
-
Polyethylene glycol (PEG) diol (e.g., MW 2000)
-
Bromoacetyl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dry the PEG diol under vacuum at 80-100°C for several hours.
-
Dissolve the dried PEG diol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and add triethylamine (1.1 equivalents).
-
Slowly add bromoacetyl bromide (0.1 equivalents for monofunctionalization, 1.1 equivalents for difunctionalization) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours, protected from light.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the product from ethanol to obtain the purified bromo-terminated PEG.
-
Dry the final product under vacuum.
Conjugation of a Thiol-Containing Peptide to Bromo-PEG
This protocol provides a general procedure for the S-alkylation of a cysteine-containing peptide.
Materials:
-
Bromo-terminated PEG linker
-
Cysteine-containing peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment
-
HPLC system for monitoring and purification
Procedure:
-
Degas all buffers to minimize oxidation of the thiol.
-
Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the bromo-terminated PEG linker in a small amount of degassed PBS or a compatible organic solvent (e.g., DMF, DMSO) and add it to the peptide solution. A 1.5 to 5-fold molar excess of the PEG linker over the peptide is typically used.
-
Incubate the reaction mixture at room temperature or 37°C with gentle stirring.
-
Monitor the reaction progress by RP-HPLC by observing the disappearance of the starting materials and the appearance of the conjugate peak.
-
Once the reaction is complete (typically 2-24 hours), quench any unreacted bromo-PEG by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine.
-
Purify the PEG-peptide conjugate using preparative RP-HPLC or size-exclusion chromatography.
-
Characterize the final conjugate by mass spectrometry and HPLC.
Applications and Workflows
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Bromo-terminated PEG linkers can be used in the synthesis of ADCs, typically by reacting with thiol groups generated by the reduction of interchain disulfide bonds in the antibody.
Caption: Workflow for ADC synthesis using a bromo-PEG linker.
Conclusion
Bromo-terminated PEG linkers are indispensable tools in modern bioconjugation and drug development. Their reactivity, governed by the principles of nucleophilic substitution, allows for the efficient and specific covalent attachment of a wide range of molecules. By understanding the factors that influence their reactivity and stability, researchers can effectively utilize these linkers to create novel bioconjugates with enhanced therapeutic and diagnostic potential. The experimental protocols and characterization methods outlined in this guide provide a practical framework for the successful application of bromo-terminated PEG linkers in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. Iodo PEG | BroadPharm [broadpharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. manuals.plus [manuals.plus]
- 11. researchgate.net [researchgate.net]
- 12. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. total-synthesis.com [total-synthesis.com]
Unveiling the Solubility Profile of t-Boc-N-amido-PEG15-Br: A Technical Guide for Advanced Drug Development
For Immediate Release
In the landscape of advanced drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are paramount to success. This technical guide offers an in-depth analysis of the solubility profile of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker of significant interest. While specific experimental data for this molecule is not extensively published, this paper leverages data from structurally analogous compounds and fundamental chemical principles to provide a robust predictive assessment for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Their Impact on Solubility
The solubility of this compound is governed by the interplay of its distinct chemical moieties:
-
t-Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group enhances solubility in nonpolar organic solvents.
-
Amido Group: The amide linkage introduces polarity and the capacity for hydrogen bonding, thereby improving solubility in both protic and aprotic polar solvents.
-
PEG15 (Polyethylene Glycol) Linker: The 15-unit polyethylene (B3416737) glycol chain is the primary driver of solubility. Its hydrophilic and flexible nature significantly boosts solubility in a wide array of solvents, including aqueous solutions and polar organic media. The PEG chain's ability to form hydrogen bonds is a key determinant of its favorable solubility characteristics.[1][2]
-
Terminal Bromide: The alkyl bromide functional group contributes to the molecule's overall polarity and serves as a reactive handle for nucleophilic substitution.[3]
Predicted Solubility Profile
Based on the analysis of its structural components and data from closely related analogues like t-Boc-N-amido-PEG10-Br, a strong inference can be made about the solubility of this compound.[2] The compound is expected to exhibit high solubility in common polar aprotic solvents and chlorinated solvents.
| Solvent Classification | Recommended Solvents | Predicted Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Highly Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Aqueous Media | Water, Buffer Solutions | The PEG spacer enhances solubility in aqueous media.[3][4][5] |
It is imperative for researchers to perform their own solubility tests for precise applications, as solubility can be influenced by factors such as purity, temperature, and the presence of other solutes.
Experimental Protocol for Solubility Determination
A general protocol for determining the solubility of this compound is as follows:
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, DMF, DCM, Water)
-
Vials
-
Vortex mixer
-
Analytical balance
-
Optional: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature.
-
Stock Solution Preparation (for quantitative analysis): In a chemical fume hood, accurately weigh a desired amount of the compound and dissolve it in an appropriate anhydrous solvent (e.g., DMSO, DMF) to create a stock solution of known concentration (e.g., 10-20 mM).[1]
-
Qualitative Assessment:
-
Add a known mass of the compound to a series of vials.
-
Add increasing volumes of the test solvent to each vial to create a range of concentrations.
-
Vortex each vial thoroughly.
-
Visually inspect the vials for complete dissolution. The concentration at which no solid particles are visible is the estimated solubility.
-
-
Quantitative Analysis (Recommended):
-
From the vials showing complete dissolution, carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to precisely determine the concentration of the dissolved compound.[2]
-
Application in PROTAC Synthesis: A Workflow Overview
This compound is a valuable building block in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its application.
Logical Relationship of Molecular Structure to Solubility
The chemical structure of this compound dictates its solubility profile, as illustrated in the diagram below.
References
In-Depth Technical Guide: t-Boc-N-amido-PEG15-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-amido-PEG15-Br. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a t-Boc protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide, offers versatility for the covalent modification of biomolecules.
Core Properties and Molecular Data
The key feature of this compound is its heterobifunctionality, which allows for a sequential and controlled conjugation strategy. The terminal bromide is a reactive group that can readily undergo nucleophilic substitution, particularly with thiol groups of cysteine residues in proteins. The t-Boc protected amine provides a stable functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.[1]
| Property | Value |
| Molecular Weight | ~885.9 g/mol |
| Molecular Formula | C37H75NO17Br |
| PEG Chain Length | 15 ethylene (B1197577) glycol units |
| Purity | Typically ≥95% (Varies by supplier) |
| Solubility | Soluble in a range of organic solvents with some aqueous solubility. |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be adapted from protocols for similar bromo-PEG compounds and typically starts from the corresponding alcohol, t-Boc-N-amido-PEG15-OH.[2]
Materials:
-
t-Boc-N-amido-PEG15-OH
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Lithium bromide (LiBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve t-Boc-N-amido-PEG15-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.7 eq) dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Dilute the reaction mixture with acetone and add lithium bromide (17 eq).
-
Stir the mixture overnight at room temperature.
-
Evaporate the solvents under reduced pressure.
-
Dilute the crude residue with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protein Conjugation via Thiol Alkylation
The terminal bromide of this compound is an effective electrophile for reacting with soft nucleophiles like the thiol group of cysteine residues in proteins.[1]
Materials:
-
Protein of interest with an available cysteine residue
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT) if cysteine is in a disulfide bond
-
Organic solvent (e.g., DMSO or DMF)
-
Desalting column or size-exclusion chromatography materials
Procedure:
-
If necessary, reduce disulfide bonds in the protein using a suitable reducing agent to expose free thiol groups.
-
Remove the excess reducing agent using a desalting column.[1]
-
Dissolve this compound in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer.[1]
-
Add the PEG linker solution to the protein solution at a desired molar excess.
-
Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-12 hours.
-
Monitor the conjugation reaction using SDS-PAGE or mass spectrometry.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove the unreacted PEG linker.[1]
t-Boc Deprotection
The t-Boc group can be removed under mild acidic conditions to reveal a primary amine for further functionalization.[4][5]
Materials:
-
t-Boc-PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-Boc-PEGylated protein in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by mass spectrometry.
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and wash with cold diethyl ether to remove residual TFA.
-
Air-dry the pellet and resuspend the deprotected PEGylated protein in a suitable buffer.[6]
Visualizations
Caption: General workflow for synthesizing a PROTAC molecule.
Caption: Mechanism of action for a PROTAC molecule.
References
Methodological & Application
Application Note and Synthesis Protocol for t-Boc-N-amido-PEG15-Br
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Properties and Data
While specific experimental data for t-Boc-N-amido-PEG15-Br is not widely published, the following table provides estimated properties based on closely related compounds.
| Property | Estimated Value | Source/Comment |
| Molecular Formula | C₃₇H₇₅BrNO₁₆ | Calculated |
| Molecular Weight | ~886.9 g/mol | Calculated |
| PEG Chain Length | 15 ethylene (B1197577) glycol units | By nomenclature |
| Purity | Typically >95% | Based on similar compounds[5] |
| Solubility | Soluble in organic solvents (DMF, DMSO, chlorinated hydrocarbons) | General knowledge for similar PEG linkers[2] |
| Storage Conditions | -20°C, protected from moisture and light | Recommended for similar compounds[2] |
Synthesis Workflow
The synthesis of this compound is generally achieved in a two-step process starting from the corresponding amino-PEG15-alcohol. The first step involves the protection of the terminal amine with a t-Boc group, followed by the conversion of the terminal hydroxyl group to a bromide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
3.1. Step 1: Synthesis of t-Boc-N-amido-PEG15-OH
This step involves the protection of the terminal amine of amino-PEG15-alcohol using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
-
Materials:
-
Amino-PEG15-alcohol (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve amino-PEG15-alcohol in anhydrous DCM.
-
Add triethylamine to the solution and stir at room temperature.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure t-Boc-N-amido-PEG15-OH.
-
3.2. Step 2: Synthesis of this compound
This protocol describes the conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG15-OH to a bromide using an Appel reaction.[4][6]
-
Materials:
-
t-Boc-N-amido-PEG15-OH (1 equivalent)
-
Carbon tetrabromide (CBr₄) (1.5 equivalents)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve t-Boc-N-amido-PEG15-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine to the solution and stir until fully dissolved.[4][6]
-
Slowly add carbon tetrabromide to the reaction mixture.[4][6]
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.[2][3]
-
Applications
This compound is a versatile linker used in several applications:
-
PROTACs: The linker can be used to connect a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.[2][3][7]
-
Bioconjugation: The bromide group can react with nucleophiles like thiols on proteins to form stable conjugates.[1][4]
-
Drug Delivery: PEGylation of drugs can improve their solubility, stability, and pharmacokinetic profiles.[1][2]
Conclusion
The provided protocol offers a general yet detailed guide for the synthesis of this compound. While this molecule is a valuable tool in drug development and bioconjugation, researchers should note the necessity for optimization of the described procedures for their specific needs. The unique properties of this linker, including its flexible PEG spacer and orthogonal reactive ends, make it a significant asset for the synthesis of complex biomolecular constructs.
References
Application Notes and Protocols for Bioconjugation with t-Boc-N-amido-PEG15-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The this compound linker possesses three key chemical features:
-
A tert-butyloxycarbonyl (t-Boc) protected amine : This allows for a sequential conjugation strategy. The Boc group is stable under many conditions but can be readily removed with acid to reveal a primary amine for subsequent reactions.[1][2]
-
A 15-unit polyethylene (B3416737) glycol (PEG) spacer : This hydrophilic chain enhances the aqueous solubility of the conjugate, reduces aggregation, and provides a flexible linkage between the conjugated molecules.[3] PEGylation is a well-established method for improving the pharmacokinetic properties of therapeutics.[4]
-
A terminal bromide : This serves as a reactive handle for covalent linkage to nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides.[3][5]
Data Presentation
The following tables summarize representative quantitative data for bioconjugates synthesized using PEG linkers. While specific data for the PEG15 variant is not widely published, the presented data for similar linkers provides a strong comparative reference.
Table 1: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Pharmacokinetics (Illustrative Data)
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |
| ADC-A | Non-PEGylated | 35 | 0.6 |
| ADC-A-PEG15 | Linear PEG15 | 70 | 0.3 |
Note: Data is illustrative and based on general trends observed in the literature for PEGylated antibodies. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: In Vitro Cytotoxicity of a PEGylated vs. Non-PEGylated ADC (Illustrative Data)
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) |
| ADC-B | Non-PEGylated | Cancer Cell Line X | 0.5 |
| ADC-B-PEG15 | Linear PEG15 | Cancer Cell Line X | 0.8 |
Note: The inclusion of a PEG linker can sometimes slightly decrease in vitro potency due to steric hindrance, but this is often offset by improved in vivo performance.[6]
Table 3: Characterization of Drug-to-Antibody Ratio (DAR)
| Analytical Method | Typical Information Obtained |
| UV-Vis Spectrophotometry | Average DAR |
| Reverse-Phase HPLC (RP-HPLC) | Distribution of light and heavy chains with different drug loads, allowing for weighted average DAR calculation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of intact ADC and its fragments, providing detailed information on DAR distribution and heterogeneity.[6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine Residue)
This protocol details the steps for the site-specific conjugation of the PEG linker to a protein via a thiol group.
Materials:
-
Thiol-containing protein (e.g., monoclonal antibody with reduced disulfides)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5 (degassed)[7]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine in water[7]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)[7]
Procedure:
-
Protein Preparation:
-
If necessary, reduce the disulfide bonds of the protein to generate free thiol groups using a reducing agent like TCEP.
-
Remove the excess reducing agent using a desalting column or dialysis, exchanging the protein into the degassed Reaction Buffer.[6]
-
Adjust the protein concentration to 1-5 mg/mL.[7]
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).[8]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 5 to 20-fold molar excess of the linker over the protein's thiol groups is a common starting point.[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% (v/v) to maintain protein stability.[8]
-
Incubate the reaction mixture with gentle stirring. Typical reaction times are 2-4 hours at room temperature or 12-18 hours at 4°C.[7] The optimal conditions should be determined empirically.
-
-
Quenching the Reaction:
-
Purification:
-
Purify the t-Boc-PEGylated protein conjugate using Size Exclusion Chromatography (SEC) to remove unreacted linker and quenching agent.[7]
-
-
Characterization:
Protocol 2: t-Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the t-Boc protecting group to reveal a primary amine, which can be used for subsequent conjugation steps (e.g., attaching a payload).
Materials:
-
Purified t-Boc-PEGylated protein conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Product Isolation:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.[10]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.[11]
-
Centrifuge to pellet the product and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times.[11]
-
Dry the final amine-functionalized conjugate under vacuum.
-
-
Purification and Storage:
-
The resulting amine-PEGylated conjugate can be further purified by RP-HPLC or used directly in the next conjugation step.[8]
-
Store the lyophilized product at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for protein bioconjugation with this compound.
Caption: Reaction scheme for the two-step bioconjugation process.
Caption: Signaling pathway for an Antibody-Drug Conjugate (ADC) utilizing a PEG15 linker.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for t-Boc-N-amido-PEG15-Br in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the molecular bridge connecting the antibody and the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. The heterobifunctional linker, t-Boc-N-amido-PEG15-Br, offers a strategic advantage in ADC development through its unique composition: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromoacetyl group.
The bromoacetyl group facilitates covalent conjugation to thiol groups, such as those on cysteine residues of an antibody. The extended PEG15 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.[1][2] The t-Boc protected amine allows for a sequential conjugation strategy, where the payload can be introduced after the linker has been attached to the antibody, providing greater control over the final ADC structure. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Data Presentation
The inclusion of a PEG linker significantly influences the physicochemical and pharmacokinetic properties of an ADC. While specific data for a PEG15 linker is not extensively available in the public domain, the following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers of varying lengths to illustrate the expected trends.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |
| ADC-X | Non-PEGylated | 30 | 0.5 | [3] |
| ADC-X-PEG8 | Linear PEG8 | ~55 | ~0.3 | [4][5] |
| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 | [3] |
| ADC-X-PEG24 | Linear PEG24 | ~65 | ~0.23 | [4] |
Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity and in vivo Efficacy
| ADC Construct | Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Affibody-MMAE | No PEG | ~10 | Baseline | [6] |
| Affibody-PEG4k-MMAE | 4 kDa PEG | ~45 | Increased | [6] |
| Affibody-PEG10k-MMAE | 10 kDa PEG | ~220 | Significantly Increased | [6] |
Note: This data is from a study on affibody-drug conjugates, which are smaller than monoclonal antibodies, but illustrates the potential trade-off between in vitro potency and in vivo efficacy with increasing PEG length.[6]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in ADC development. Optimization of these protocols for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR) is recommended.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the bromoacetyl group of the linker to free thiol groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
Procedure:
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2-3 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[3]
-
Immediately remove excess TCEP using a pre-equilibrated desalting column with the reaction buffer. This step is crucial to prevent re-oxidation of the thiol groups.[3]
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the purified reduced antibody solution. A 5-10 fold molar excess of the linker over the generated thiol groups is recommended as a starting point.[3]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.[3]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding a 2-fold molar excess of N-acetyl-L-cysteine relative to the linker.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the conjugate to remove unreacted linker and other small molecules using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Deprotection of the t-Boc Group
This protocol describes the removal of the t-Boc protecting group to reveal the primary amine for subsequent payload conjugation.
Materials:
-
Purified antibody-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Desalting columns
Procedure:
-
Lyophilization (Optional):
-
If the antibody-linker conjugate is in an aqueous buffer, it can be lyophilized to dryness.
-
-
Deprotection Reaction:
-
Neutralization and Buffer Exchange:
-
Immediately resuspend the deprotected conjugate in a cold neutralization buffer.
-
Purify the deprotected conjugate using a desalting column, exchanging into the desired buffer for the next conjugation step.
-
Protocol 3: Payload Conjugation to the Deprotected Antibody-Linker
This protocol describes the conjugation of a payload with an activated carboxylic acid (e.g., NHS ester) to the newly exposed primary amine on the antibody-linker conjugate.
Materials:
-
Deprotected antibody-linker conjugate
-
Activated payload (e.g., Payload-NHS ester)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography, HIC)
Procedure:
-
Payload Preparation:
-
Dissolve the activated payload in anhydrous DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the activated payload stock solution to the deprotected antibody-linker conjugate solution. A 3-5 fold molar excess of the payload over the antibody is a common starting point.
-
Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Purification of the Final ADC:
-
Purify the final ADC to remove unreacted payload and other impurities using SEC or HIC.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The different species (DAR 0, 2, 4, 6, 8) are separated based on their hydrophobicity.[9]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the molecular weight of the different drug-loaded species, allowing for the calculation of the average DAR.[10][11]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay:
-
This assay is performed to determine the potency of the ADC in killing target cancer cells.
-
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a control antibody in cell culture medium.
-
Add the ADC or control solutions to the cells and incubate for 72-96 hours.[3]
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Mandatory Visualization
Caption: Experimental workflow for ADC development.
Caption: HER2 signaling pathway and ADC mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for t-Boc-N-amido-PEG15-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG15-Br is a heterobifunctional linker molecule integral to bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a t-Boc (tert-butyloxycarbonyl) protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1] The t-Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions, allowing for a controlled and sequential conjugation strategy.[1][3] The PEG15 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules.[1] The terminal bromide serves as a reactive handle for covalent linkage to various nucleophiles, most notably the thiol groups of cysteine residues in proteins.[4]
These application notes provide detailed protocols for the use of this compound in bioconjugation, including reaction conditions, purification methods, and troubleshooting. The provided protocols are based on established methodologies for analogous PEG linkers and may require optimization for specific applications.
Key Features and Applications
-
Heterobifunctional Nature : Allows for sequential and site-specific conjugation to biomolecules.[4]
-
t-Boc Protected Amine : Enables a two-step conjugation strategy where the bromide is reacted first, followed by deprotection and subsequent reaction of the amine.[1][4]
-
PEG15 Spacer : Increases solubility and stability of the resulting conjugate, reduces aggregation, and can prolong circulation half-life.[1]
-
Terminal Bromide : Reacts with nucleophiles, particularly thiols, to form stable covalent bonds.[4]
-
Applications : Widely used in the synthesis of ADCs, PROTACs, and other complex bioconjugates.[1][2][3][5]
Reaction Conditions
The use of this compound typically involves a two-stage process: first, the alkylation of a nucleophile with the terminal bromide, and second, the deprotection of the t-Boc group to reveal a primary amine for further functionalization.
Stage 1: Alkylation of Thiol-Containing Biomolecules
This stage involves the reaction of the terminal bromide of the PEG linker with a thiol group, commonly found in cysteine residues of proteins or peptides.
| Parameter | Recommended Conditions | Notes |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred. For biomolecules, aqueous buffer systems are used. | For reactions with proteins, a water-miscible organic co-solvent like DMSO or DMF can be used, keeping the final concentration below 10% (v/v). |
| pH | For selective cysteine modification, a pH range of 7.0-8.5 is recommended. | This pH range favors the more nucleophilic thiolate form of cysteine while keeping amine groups protonated and less reactive.[6] |
| Temperature | Room temperature (20-25°C) or 4°C. | Reactions at 4°C can be performed overnight. |
| Molar Excess of Linker | A 5- to 50-fold molar excess of the PEG linker over the biomolecule is a common starting point. | The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.[6] |
| Reaction Time | 1-24 hours. | Reaction progress should be monitored using techniques like LC-MS or SDS-PAGE.[5][4] |
| Quenching | The reaction can be stopped by adding a 100-fold molar excess of a quenching reagent like N-acetylcysteine or L-cysteine. |
Stage 2: t-Boc Deprotection
Following the alkylation reaction and purification of the conjugate, the t-Boc protecting group is removed to expose the primary amine.
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). | A common mixture is a 1:1 (v/v) solution of TFA in DCM.[4] |
| Scavengers | A scavenger cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is highly recommended. | Scavengers prevent the tert-butyl cation, a byproduct of deprotection, from causing side reactions with electron-rich amino acid residues like tryptophan and methionine.[6] |
| Temperature | 0°C to room temperature. | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[4] |
| Reaction Time | 1-3 hours. | Progress can be monitored by LC-MS to ensure complete deprotection.[4][6] |
| Product Isolation | The deprotected product is often precipitated from the reaction mixture by the addition of cold diethyl ether.[4] |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific biomolecule and application. These protocols are adapted from methodologies for t-Boc-N-amido-PEG10-Br and are expected to be directly applicable to the PEG15 analog.
Protocol 1: Selective Cysteine PEGylation with this compound
-
Protein Preparation : Dissolve the protein containing a free cysteine residue in a suitable degassed buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at pH 7.5.[6] If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by its removal using a desalting column.
-
Reagent Preparation : Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).[6]
-
PEGylation Reaction : Add the desired molar excess of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Reaction Quenching : To stop the reaction, add a 100-fold molar excess of a quenching reagent such as N-acetylcysteine and incubate for 1 hour at room temperature.
-
Purification : Purify the t-Boc-PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and quenching reagent.
Protocol 2: t-Boc Deprotection of the PEGylated Protein
-
Preparation of Deprotection Reagent : Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[6]
-
Deprotection Reaction : If the purified t-Boc-PEGylated protein is in an aqueous buffer, it should be lyophilized. Add the cold deprotection cocktail to the lyophilized protein.[6]
-
Incubation : Incubate the reaction on ice for 1 hour, with occasional gentle vortexing, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Removal of TFA and Protein Precipitation : Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Precipitate the deprotected protein by adding cold diethyl ether.[4]
-
Protein Recovery : Centrifuge to pellet the protein and discard the supernatant. Wash the protein pellet with cold diethyl ether to remove residual TFA. Air-dry the protein pellet.
-
Resuspension and Final Purification : Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4). The final product can be further purified by SEC or dialysis if necessary.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal reaction conditions (pH, temperature, time). Steric hindrance. Insufficient molar excess of the PEG linker. | Optimize reaction conditions. Increase the molar excess of the PEG linker (from 5-fold to 10-fold or 20-fold). Increase reaction time or temperature (e.g., 2-4 hours at room temperature, or perform the reaction at 37°C).[6] |
| Multiple Products on HPLC/SDS-PAGE | Multiple conjugation sites on the protein. Over-PEGylation due to a large excess of the PEG reagent. | Adjust the molar ratio of the PEG reagent to the substrate. Optimize the pH to be more selective for cysteine (pH 7.0-7.5).[6] Reduce the reaction time. |
| Incomplete t-Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the deprotection time (e.g., from 1 hour to 2-3 hours). Ensure the TFA is fresh and anhydrous.[6] |
| Degradation During Deprotection | Harsh acidic conditions. Alkylation by tert-butyl cation. | Always use a scavenger cocktail during TFA deprotection (e.g., 95% TFA, 2.5% water, 2.5% TIS).[6] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the two-stage bioconjugation using this compound.
Experimental Workflow
Caption: A typical experimental workflow for the conjugation of this compound to a protein.
References
Application Notes and Protocols for t-Boc-N-amido-PEG15-Br Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2] This process involves the covalent attachment of PEG chains, which can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its stability, enhancing solubility, extending its circulatory half-life, and reducing immunogenicity.[1][2] Site-specific PEGylation, particularly at cysteine residues, offers a precise method for modification, often preserving the biological activity of the parent molecule.[3][4]
This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG15-Br, a heterobifunctional PEGylation reagent, for conjugation to cysteine residues. This reagent contains three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene glycol spacer, and a terminal bromide.[5] The terminal bromide serves as a reactive group for covalent attachment to nucleophilic thiol groups found in cysteine residues.[5][6] The t-Boc protecting group provides a stable yet readily cleavable mask for a primary amine, allowing for subsequent, orthogonal modifications if desired.[5][7]
Principle of the Method
The conjugation of this compound to a protein or peptide relies on the nucleophilic substitution reaction between the thiol group of a cysteine residue and the alkyl bromide of the PEG reagent. The thiol group of cysteine is a potent nucleophile, especially when deprotonated to the thiolate anion at a pH slightly above its pKa (around 8.5).[8] This reactivity allows for a selective and stable thioether bond formation.
The reaction is typically performed in an aqueous buffer system at a pH range of 7.0-8.5 to balance thiol reactivity with protein stability and minimize off-target reactions with other nucleophilic residues such as lysine (B10760008).[8] Following the conjugation reaction, the PEGylated product can be purified from unreacted PEG reagent and protein. The t-Boc protecting group can then be removed under mild acidic conditions to expose a primary amine for further functionalization.[7]
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the PEG reagent to the protein. The following table summarizes expected conjugation efficiencies based on data for similar bromo-PEG reagents.[9]
| Parameter | Condition | Expected Outcome | Notes |
| Reaction pH | 7.0 - 7.5 | High selectivity for cysteine residues. | A good balance between reactivity and minimizing off-target reactions.[8][9] |
| 8.0 - 8.5 | Increased reaction rate. | Higher pH increases the risk of modifying lysine residues.[8] | |
| Molar Ratio (PEG:Protein) | 3:1 to 10:1 | 85-95% conjugation efficiency.[9] | The optimal ratio should be determined empirically for each specific protein. |
| Reaction Time | 2 - 12 hours | Dependent on temperature and reactants. | Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[10] |
| Temperature | 4°C to 25°C | Slower reaction at 4°C, faster at 25°C. | Lower temperatures can help maintain protein stability. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines a general procedure for the covalent attachment of this compound to a protein with an available cysteine residue.
Materials:
-
This compound
-
Protein of interest with at least one free cysteine residue
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis[11]
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine residue is involved in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
-
PEGylation Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. To prevent re-oxidation of the thiol group, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Monitor the reaction progress using SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 50 mM to react with any unreacted PEG reagent. Incubate for 1 hour at room temperature.[9]
-
-
Purification:
-
Purify the PEGylated protein from excess PEG reagent and unreacted protein using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: t-Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the t-Boc protecting group to expose a primary amine for further modifications.
Materials:
-
t-Boc-PEGylated protein
-
Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (v/v/v)[8]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Lyophilize the purified t-Boc-PEGylated protein if it is in an aqueous buffer.
-
Dissolve the dried protein in a minimal amount of DCM.
-
-
Deprotection Reaction:
-
Add the freshly prepared deprotection cocktail to the dissolved protein.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS, looking for a mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[8]
-
-
Protein Precipitation and Washing:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove any residual TFA.
-
-
Final Product Preparation:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer for storage or subsequent reactions.
-
Visualizations
Caption: Experimental workflow for cysteine conjugation.
Caption: Reaction of this compound with a cysteine residue.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5766897A - Cysteine-pegylated proteins - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Harnessing Cross-Linked Cysteine Scaffolds for Soft Tissue Engineering Applications | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Stepwise Conjugation Strategy Using t-Boc-N-amido-PEG15-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker, in stepwise conjugation strategies. This versatile reagent is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the assembly of molecular components is paramount.
The this compound linker possesses three key features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This unique architecture enables a sequential and controlled approach to conjugation. The terminal bromide serves as a reactive handle for covalent linkage to nucleophiles, while the t-Boc group provides a stable yet readily cleavable mask for a primary amine, allowing for its selective deprotection and subsequent reaction. The PEG15 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules.
Core Concepts and Applications
The stepwise conjugation strategy facilitated by this compound is predicated on the orthogonal reactivity of its terminal functional groups. The alkyl bromide is susceptible to nucleophilic substitution, making it ideal for reaction with thiols (e.g., from cysteine residues in proteins) or other suitable nucleophiles. The t-Boc protected amine is stable under these conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine, which can then be coupled to a second molecule of interest.
This strategic approach is instrumental in several key research and development areas:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to first conjugate to an antibody, followed by deprotection and attachment of a potent cytotoxic payload. The hydrophilic PEG spacer can enhance the solubility and stability of the final ADC.
-
PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand. The defined length and flexibility of the PEG15 chain are critical for optimizing the formation of a stable and productive ternary complex.
-
Peptide and Oligonucleotide Modification: The linker can be incorporated to improve the solubility and pharmacokinetic profiles of peptides and oligonucleotides.
-
Surface Modification: The bromide can be used to immobilize the linker onto surfaces, with the subsequent deprotection of the amine providing a reactive site for further functionalization.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide representative data for analogous PEG linkers to illustrate their impact on bioconjugate properties. These values should be considered illustrative and may vary depending on the specific molecules being conjugated.
Table 1: Physicochemical Properties of t-Boc-N-amido-PEG Linkers
| Property | t-Boc-N-amido-PEG10-acid | t-Boc-N-amido-PEG10-amine | t-Boc-N-amido-PEG10-NHS ester | This compound (Estimated) |
| Molecular Formula | C27H53NO13 | C27H56N2O11 | C31H58N2O15 | C37H74BrNO16 |
| Molecular Weight ( g/mol ) | ~629.74 | ~600.77 | ~726.81 | ~884.9 |
| Purity | ≥95% | ≥98% | ≥95% | ≥95% |
Table 2: Impact of PEGylation on ADC Pharmacokinetics (Illustrative)
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |
| ADC-X | Non-PEGylated | 30 | 0.5 |
| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow and key mechanisms associated with the use of this compound.
Caption: A workflow diagram illustrating the three main stages of the stepwise conjugation strategy.
Caption: The mechanism of action for a PROTAC, highlighting the role of the linker in forming the ternary complex.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in a stepwise conjugation strategy using this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
Objective: To covalently attach the linker to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are oxidized, treat with a suitable reducing agent like TCEP to regenerate the free thiols. Remove the excess reducing agent by buffer exchange or a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution in the reaction buffer. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to several hours. Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Quenching: Once the desired degree of labeling is achieved, add a quenching reagent to consume any unreacted linker.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.
Protocol 2: Deprotection of the t-Boc Group
Objective: To remove the t-Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIPEA) for neutralization (optional)
-
Diethyl ether for precipitation (optional)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG-conjugate in DCM.
-
Acid Treatment: Add an equal volume of TFA to the solution.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or mass spectrometry.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-functionalized conjugate can be used directly in the next step or purified further if necessary. Neutralization with a base like DIPEA may be required for certain downstream applications.
Protocol 3: Conjugation of the Deprotected Amine to a Carboxylic Acid-Containing Molecule
Objective: To form an amide bond between the amine-functionalized conjugate and a second molecule.
Materials:
-
Amine-functionalized conjugate
-
Carboxylic acid-containing molecule (e.g., activated drug)
-
Coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation (if necessary): If using EDC/NHS, pre-activate the carboxylic acid-containing molecule by reacting it with EDC and NHS in an anhydrous solvent.
-
Coupling Reaction: Dissolve the amine-functionalized conjugate in the anhydrous solvent. Add the activated carboxylic acid-containing molecule (or the carboxylic acid, coupling reagents, and base) to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final bioconjugate using an appropriate method such as preparative HPLC.
By following these protocols, researchers can effectively utilize the stepwise conjugation strategy offered by this compound to construct well-defined and functional bioconjugates for a wide range of applications in drug development and biomedical research.
Purification of t-Boc-N-amido-PEG15-Br Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG15-Br is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. Its structure incorporates a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This arrangement allows for a modular and strategic approach to synthesizing complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity of this linker is critical to ensure the homogeneity, efficacy, and safety of the final therapeutic agent.
This document provides detailed application notes and protocols for the purification of this compound conjugates from crude synthetic reaction mixtures. The primary purification techniques discussed are silica (B1680970) gel column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Common Impurities
The synthesis of this compound can result in several impurities that need to be removed to achieve the desired high purity of the final product. Understanding these potential impurities is crucial for developing an effective purification strategy. Common impurities may include:
-
Unreacted starting materials: Such as t-Boc-N-amido-PEG15-OH.
-
Byproducts from the bromination reaction: Including elimination products.
-
PEG oligomers of varying lengths: If the starting PEG material is not monodisperse.
-
Reagents and byproducts from preceding steps: For example, coupling reagents or solvents.
Purification Methodologies
The choice of purification method depends on factors such as the scale of the synthesis, the impurity profile, and the required final purity. For this compound, both silica gel chromatography and RP-HPLC are effective methods.
Silica Gel Column Chromatography
Silica gel chromatography is a cost-effective and scalable method for the purification of moderately polar organic compounds. Due to the polar nature of the PEG chain, careful selection of the eluent system is necessary to achieve good separation and avoid streaking of the compound on the column.
Experimental Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent like dichloromethane (B109758).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane or a mixture of ethyl acetate (B1210297) and hexanes).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., methanol (B129727) or ethanol). A shallow gradient is often more effective for separating PEGylated compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Visualize the spots on the TLC plate using a suitable staining agent such as potassium permanganate, as the this compound is not UV-active.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC offers higher resolution and is ideal for achieving very high purity levels, particularly for small to medium-scale purifications. The separation is based on the hydrophobicity of the molecules.
Experimental Protocol:
-
Stationary Phase: C18-functionalized silica gel is the most common choice.
-
System Preparation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile (B52724) with an additive).
-
-
Mobile Phase:
-
A typical mobile phase consists of a mixture of water (Solvent A) and acetonitrile (Solvent B), both containing a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. Note: Prolonged exposure to acidic conditions can lead to the cleavage of the t-Boc protecting group.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Elution:
-
Inject the sample onto the column.
-
Elute the compounds using a gradient of increasing organic solvent (acetonitrile). A typical gradient might start at a low percentage of acetonitrile and gradually increase to a high percentage over a set period.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, typically monitoring at a low wavelength (e.g., ~214 nm) to detect the amide bond.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Combine the pure fractions and remove the solvents, often by lyophilization.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Silica Gel Column Chromatography | Preparative RP-HPLC |
| Typical Starting Purity | 60-80% | 70-90% |
| Typical Final Purity | >95% | >98% |
| Expected Yield | 60-85% | 50-75% |
| Scale | Milligrams to multi-grams | Micrograms to grams |
| Cost | Lower | Higher |
| Resolution | Moderate | High |
Table 2: Example Protocol Parameters for Purification Methods
| Method | Stationary Phase | Mobile Phase System | Gradient/Elution |
| Silica Gel | Silica Gel (230-400 mesh) | Dichloromethane/Methanol | Step or linear gradient from 0% to 10% Methanol |
| RP-HPLC | C18 Silica (5-10 µm) | Water + 0.1% TFA / Acetonitrile + 0.1% TFA | Linear gradient from 20% to 80% Acetonitrile over 30 min |
Mandatory Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
Caption: Purification workflow for this compound.
Caption: Decision-making for purification method selection.
Solid-Phase Synthesis of PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility, cell permeability, and pharmacokinetic profiles.[3][4][5] Solid-phase synthesis offers a streamlined and efficient approach for the rapid assembly of PROTAC libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[1][6] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of PROTACs featuring PEG linkers.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7][8] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, which is catalyzed by the E3 ligase.[9][] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[7][9]
Solid-Phase Synthesis Workflow
The solid-phase synthesis of PROTACs with PEG linkers typically involves a sequential, on-bead assembly process. The general workflow begins with the immobilization of either the E3 ligase ligand or the POI ligand onto a solid support resin. This is followed by the attachment of the PEG linker and, subsequently, the second ligand. The final PROTAC is then cleaved from the resin and purified.
Data Presentation
The following tables provide representative quantitative data for the solid-phase synthesis of a PROTAC, which may vary depending on the specific ligands, linker, and reaction conditions used.
Table 1: Synthesis Step Parameters and Analytical Methods
| Synthesis Step | Parameter | Representative Value | Analytical Method |
| Resin Loading | E3 Ligand Loading | 0.5 mmol/g | UV-Vis Spectroscopy |
| Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| POI Ligand Coupling | Coupling Efficiency | >90% | Kaiser Test |
| Final Product | Crude Purity | 75-85% | Analytical HPLC |
| Final Product | Purified Yield | 15-30% | Mass Measurement |
| Final Product | Final Purity | >98% | Analytical HPLC |
Table 2: PROTAC Characterization
| Parameter | Representative Value | Analytical Method |
| Molecular Weight (Expected) | Varies based on ligands | - |
| Molecular Weight (Observed) | Conforms to expected value | LC-MS |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| HPLC Retention Time | Varies | Analytical HPLC |
Experimental Protocols
The following protocols detail a representative solid-phase synthesis of a PROTAC using a t-Boc-protected PEG linker. Pomalidomide (B1683931) is used as an exemplary E3 ligase ligand.
Protocol 1: Immobilization of E3 Ligase Ligand
This protocol describes the coupling of a carboxylic acid-functionalized pomalidomide derivative to an aminomethylated polystyrene resin.
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized pomalidomide derivative (3 eq.)
-
HATU (3 eq.)
-
DIPEA (6 eq.)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a reaction vessel.
-
Ligand Coupling: To the swollen resin, add a pre-activated solution of the carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: PEG Linker Attachment
This protocol details the coupling of a t-Boc-protected PEG linker to the immobilized pomalidomide.
Materials:
-
Pomalidomide-functionalized resin
-
t-Boc-N-amido-PEG10-Br (2 eq.)
-
DIPEA (4 eq.)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.
-
Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and DIPEA (4 eq.) in DMF.[1]
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 3: POI Ligand Coupling
This protocol describes the deprotection of the Boc group from the linker and subsequent coupling of the POI ligand.
Materials:
-
Resin from Protocol 2
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% DIPEA in DCM
-
Carboxylic acid-functionalized POI ligand (3 eq.)
-
HATU (3 eq.)
-
DIPEA (6 eq.)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.[1]
-
Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).[1]
-
POI Ligand Coupling: To the resin, add a pre-activated solution of the carboxylic acid-functionalized POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
This protocol details the cleavage of the final PROTAC from the solid support and its subsequent purification.
Materials:
-
Resin from Protocol 3
-
Cleavage cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Cold diethyl ether
-
Solvents for preparative reverse-phase HPLC
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.[6]
-
Filtration: Filter the resin and collect the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Characterize the purified PROTAC by LC-MS and NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: t-Boc-N-amido-PEG15-Br Reactions
Welcome to the technical support center for t-Boc-N-amido-PEG15-Br reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1][2][3][4] This structure allows for a controlled, stepwise approach to conjugation.[1][5] The t-Boc group protects the amine, which can be deprotected under acidic conditions for subsequent reactions.[3][4] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[1][3][5] The terminal bromide is a reactive group that can be displaced by nucleophiles, such as thiols or amines, to form stable covalent bonds.[1][2][6]
Its primary applications are in bioconjugation and drug delivery, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][4]
Q2: What are the most common side reactions that can lead to low yield?
A2: The most frequent side reactions can be categorized by the reactive part of the linker:
-
Terminal Bromide Reactions:
-
Off-target alkylation: The bromide can react with nucleophilic amino acid residues other than the intended target, such as methionine, lysine (B10760008), and histidine.[1]
-
Over-alkylation: Multiple linker molecules may react with a single target molecule if it has several accessible nucleophilic sites.[1][7]
-
Hydrolysis: The bromide can hydrolyze to an alcohol, especially during prolonged reactions in aqueous buffers at elevated temperatures.[6]
-
-
t-Boc Protecting Group Deprotection:
Q3: How can I prevent off-target alkylation?
A3: Optimizing the reaction pH is the most critical factor for preventing off-target alkylation. For targeting cysteine residues, maintaining a pH between 7.0 and 8.5 is recommended. In this range, the cysteine thiol group is more nucleophilic, while other residues like lysine are protonated and less reactive.[1] Controlling the molar excess of the PEG linker and optimizing the reaction time can also help minimize off-target reactions.[1]
Q4: What is the best way to remove the t-Boc protecting group and avoid side reactions?
A4: The t-Boc group is typically removed using trifluoroacetic acid (TFA).[1][8] To prevent the tert-butyl cation from causing side reactions, it is highly recommended to use a "scavenger cocktail" in the TFA solution. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1][8] Other scavengers, such as thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT), can also be used, especially if the molecule is rich in methionine.[1]
Troubleshooting Guide: Low Reaction Yield
Problem: The yield of my PEGylated product is consistently low.
This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting guide provides potential causes and recommended solutions.
Reaction Workflow Diagram
References
Technical Support Center: t-Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the tert-butyloxycarbonyl (t-Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my t-Boc deprotection incomplete?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The t-Boc group is cleaved by acid. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. Most deprotections are performed at room temperature.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, slowing down the reaction.[1][2]
-
Solvent Issues: The choice of solvent is critical. The solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (B109758) (DCM) is a commonly used solvent.[1][2]
-
Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction mixture, leading to a slower reaction.[3]
Troubleshooting Steps:
-
Increase the concentration of TFA, for example, from 20% in DCM to 50% in DCM.[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]
-
If the reaction is still sluggish, consider a stronger acid system, like 4M HCl in 1,4-dioxane.[1][4]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactive tert-butyl cation generated during the deprotection process.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation is an electrophile and can alkylate electron-rich amino acid residues such as tryptophan and methionine, leading to undesired side products.[5][6]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved under the deprotection conditions.[7] One researcher noted that using TFA resulted in a 10-20% loss of their ester bonds.
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, it is highly recommended to add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A widely used scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).[5][7]
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods such as using zinc bromide in an organic solvent.[1]
3. How can I monitor the progress of the deprotection reaction?
Careful monitoring of the reaction is crucial to ensure complete deprotection without unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the reaction. The deprotected amine is more polar than the starting material and will have a lower Rf value. The spots can be visualized using a ninhydrin (B49086) stain, which reacts with the newly formed primary amine to produce a distinct color.[1][3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress. It allows for the monitoring of the disappearance of the starting material and the appearance of the product and any side products.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][3][7]
4. What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected PEG linker.
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) can be performed.[1]
-
Precipitation: The deprotected product, often as a TFA salt, can be precipitated by adding the reaction mixture to a cold non-polar solvent like diethyl ether.[2][9]
-
Aqueous Workup: If the product is soluble in an organic solvent, the reaction mixture can be diluted and washed with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid. This should be done cautiously to avoid hydrolysis of other sensitive functional groups.[1]
Quantitative Data Summary
The following tables summarize common reaction conditions for t-Boc deprotection.
Table 1: Common Acidic Conditions for t-Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time |
| Trifluoroacetic Acid (TFA) | 20-50%[1][2] | Dichloromethane (DCM)[1][2] | 0 to Room Temp[1][8] | 1-2 hours[1][2] |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | None (neat) | Room Temp | 1-2 hours[2] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1] | Room Temp | 10-20 minutes[4] |
Table 2: Common Scavengers for t-Boc Deprotection
| Scavenger | Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5-5%[1] | Traps tert-butyl cations. |
| Water | 2.5%[5] | Acts as a scavenger. |
| Thioanisole | Varies | Traps tert-butyl cations.[7] |
Experimental Protocols
Protocol 1: Standard t-Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][8]
-
Work-up:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]
-
Protocol 2: Analytical Monitoring by HPLC
-
Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visualizations
Caption: A standard experimental workflow for the t-Boc deprotection of PEG linkers.
Caption: A decision-making diagram for troubleshooting common t-Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
preventing side reactions with t-Boc-N-amido-PEG15-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve side reactions when using t-Boc-N-amido-PEG15-Br.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most common side reactions can be categorized by the reactive moiety of the linker:
-
Terminal Bromide (Alkylation Reaction):
-
Off-target alkylation: Reaction with nucleophilic amino acid residues other than the intended target (e.g., modification of methionine, lysine (B10760008), or histidine instead of cysteine).[1]
-
Over-alkylation: Modification of multiple sites on a single protein or peptide.[1]
-
-
t-Boc Protecting Group (Deprotection Step):
Q2: How can I prevent off-target alkylation of other amino acid residues during the conjugation step?
A2: Optimizing the reaction pH is crucial for selective alkylation. The thiol group of cysteine is more nucleophilic at a pH slightly above its pKa (around 8.5), while the amino groups of lysine and the N-terminus are protonated and less reactive at this pH.[1] Conducting the reaction at a pH between 7.0 and 8.5 generally favors selective cysteine modification.[1] Additionally, using a moderate excess of the PEG linker and optimizing the reaction time can help minimize off-target reactions.[1]
Q3: How do I remove the t-Boc protecting group and what precautions should I take?
A3: The t-Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA).[1][3] To prevent the side reaction of alkylation by the tert-butyl cation, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution.[1] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water).[1][3]
Q4: What can cause low yields or incomplete reactions at the bromide terminus?
A4: Several factors can contribute to low yields or incomplete reactions:
-
Insufficient Nucleophile: The molar ratio of the nucleophile (e.g., thiol) to the PEG-Br linker may be too low. Increasing the molar excess of the nucleophile is recommended.[4]
-
Steric Hindrance: The nucleophilic site on the target molecule may be sterically hindered. Increasing the reaction time and/or temperature can help overcome this.[3][4]
-
Hydrolysis of the Bromide: Prolonged reaction times in aqueous buffers at elevated temperatures could lead to some hydrolysis of the bromide to an alcohol. It is best to optimize reaction conditions to minimize reaction time.[4]
Q5: How stable is the N-amido bond in this linker?
A5: Amide bonds are generally stable under physiological conditions (neutral pH). However, their stability can be compromised under strongly acidic or basic conditions, leading to hydrolysis.[4] Prolonged exposure to harsh pH conditions should be avoided to prevent cleavage of the linker.[4]
Troubleshooting Guides
Problem 1: Off-Target Alkylation
| Potential Cause | Recommended Solution |
| High Reaction pH | Lower the reaction pH to the 7.0-7.5 range to increase selectivity for cysteine residues over other nucleophilic groups like lysine.[1] |
| High Molar Excess of Linker | Reduce the molar excess of this compound. Perform a titration experiment to determine the optimal ratio.[1] |
| Prolonged Reaction Time | Reduce the reaction time. Monitor the reaction progress using techniques like LC-MS to stop the reaction once the desired product is predominantly formed.[1] |
Problem 2: Low Yield of Desired Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Alkylation | Ensure the pH of the reaction buffer is optimal for the target residue (typically pH 7.0-8.5 for cysteines).[1] Increase the molar excess of the this compound linker.[1] |
| Steric Hindrance | Increase the reaction time and/or temperature.[3][4] Consider using a longer PEG linker if steric hindrance is a significant issue.[3] |
| Hydrolysis of Bromide | Minimize reaction time and avoid elevated temperatures in aqueous buffers.[4] If possible, perform the reaction in a suitable organic solvent.[4] |
| Poor Quality of PEG Reagent | Use high-quality, well-characterized PEG reagents to avoid side products from impurities.[5] |
Problem 3: Side Reactions During t-Boc Deprotection
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Always use a scavenger cocktail during TFA deprotection. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][3] |
| Incomplete Deprotection | Increase the deprotection time (e.g., from 1 hour to 2-3 hours).[1] If steric hindrance is a factor, slightly increasing the reaction temperature may be necessary, but monitor for potential degradation.[2] |
| Degradation of other acid-sensitive groups | If the molecule contains other acid-labile protecting groups, standard t-Boc deprotection with strong acids like TFA can lead to their cleavage.[2] Consider alternative, milder deprotection methods if necessary. |
Key Experimental Protocols
Protocol 1: General Procedure for Cysteine Alkylation
-
Reagent Preparation:
-
Dissolve the thiol-containing molecule (e.g., protein, peptide) in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Dissolve this compound in a water-miscible organic solvent (e.g., DMF or DMSO) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
-
Quenching:
-
Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted linker.[6]
-
-
Purification:
-
Remove excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: t-Boc Deprotection
-
Preparation of Deprotection Cocktail:
-
Deprotection Reaction:
-
Dissolve the t-Boc protected PEG conjugate in a minimal amount of a suitable solvent like dichloromethane (B109758) (DCM).
-
Add the deprotection cocktail to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.[3]
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether.
-
Air-dry the pellet to remove residual solvent.
-
-
Analysis:
-
Confirm complete deprotection by LC-MS, observing the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[1]
-
Visualizing Workflows
Caption: Experimental workflow for conjugation and deprotection.
Caption: Troubleshooting logic for common side reactions.
References
optimizing reaction time for t-Boc-N-amido-PEG15-Br conjugation
Welcome to the technical support center for t-Boc-N-amido-PEG15-Br conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions and ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule.[1][2][3][4][5] It contains three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1][2] This structure allows for a controlled, stepwise approach to covalently linking molecules.[3][5] The t-Boc group is a stable protecting group for the amine that can be removed under mild acidic conditions.[1][6] The PEG spacer enhances solubility and reduces steric hindrance.[3] The terminal bromide is a reactive site for alkylation, particularly with nucleophiles like thiols.[1][3][6]
Primary applications include:
-
Antibody-Drug Conjugates (ADCs): The bromide can react with cysteine residues on an antibody, and after deprotection, the amine can be linked to a cytotoxic drug.[2]
-
PROTACs and Molecular Glues: This linker can connect a target protein-binding ligand with an E3 ligase-binding ligand in Proteolysis-Targeting Chimeras (PROTACs).[1][2]
-
Surface Modification: The bromide end can be used to attach the PEG linker to surfaces that have nucleophilic groups.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the integrity of the compound. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4] The compound is hygroscopic, so it's important to allow the container to warm to room temperature before opening to prevent condensation.[4] For preparing stock solutions, use an anhydrous solvent such as DMSO or DMF, and store the solution at -20°C under an inert atmosphere.[4] Avoid repeated freeze-thaw cycles.[4] When handling, always use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, in a well-ventilated area.[4]
Q3: What are the key parameters to optimize for a successful conjugation reaction?
A3: Several factors influence the success of the conjugation reaction. Key parameters to optimize include:
-
pH: The pH of the reaction buffer is crucial. For example, thiol alkylation is generally more efficient at a slightly basic pH of 7.5-8.5 to ensure the thiol is in its more nucleophilic thiolate form.[7]
-
Molar Ratio: An insufficient excess of the PEG reagent can lead to incomplete conjugation. A starting point is often a 2 to 20-fold molar excess of the PEG reagent over the substrate, but this should be optimized for your specific molecule.[7]
-
Reaction Time and Temperature: Sterically hindered reactions may require longer reaction times or elevated temperatures.[8] However, higher temperatures can also lead to degradation, so these conditions must be carefully balanced.[8][9] Reactions are typically run for 2-24 hours at room temperature.[7]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for S_N2 reactions as they solvate the cation, leaving the nucleophile more reactive.[8]
Troubleshooting Guide
Low Conjugation Yield
Q4: I am observing a low yield in my conjugation reaction. What are the possible causes and how can I troubleshoot this?
A4: Low conjugation yield can be attributed to several factors.[7] Below is a summary of potential causes and solutions.
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and reaction time for your specific nucleophile. For thiol conjugations, a pH of 7.5-8.5 is often optimal.[7] |
| Steric Hindrance | The conjugation site on your molecule may be sterically hindered.[7][8] Consider increasing the reaction time and/or temperature.[8][9] Using a longer PEG linker might also help overcome steric hindrance.[8] |
| Reagent Quality | The this compound may have degraded due to improper storage. Ensure it has been stored at -20°C and protected from moisture.[4][7] |
| Incorrect Molar Ratio | An insufficient excess of the PEG reagent can result in incomplete conjugation.[7] A 2 to 20-fold molar excess of the PEG reagent over the substrate is a good starting point for optimization.[7] |
| Insufficient Nucleophile | The molar ratio of your nucleophile to the PEG linker may be too low. A 1.2 to 2-fold excess of the nucleophile is a good starting point.[9] |
Multiple Products Observed
Q5: My HPLC/SDS-PAGE analysis shows multiple products. What is causing this and how can I improve the specificity of my reaction?
A5: The presence of multiple products suggests a heterogeneous reaction, a common challenge in PEGylation.[7]
| Possible Cause | Troubleshooting & Optimization |
| Multiple Conjugation Sites | If your molecule has multiple accessible nucleophilic residues (e.g., several lysine (B10760008) or cysteine residues), the PEG chain can attach at different positions, leading to a mixture of positional isomers.[7] |
| Over-PEGylation | A large excess of the PEG reagent can lead to the attachment of multiple PEG chains to a single molecule.[7] This can be controlled by adjusting the molar ratio of the PEG reagent to the substrate.[7] |
| Side Reactions | The bromide group can react with other nucleophilic residues, although it is most reactive towards thiols and amines.[7] |
To improve site-specificity, consider site-directed mutagenesis to introduce a unique cysteine residue for conjugation or optimize the reaction pH to favor the reaction with the target residue.[10]
t-Boc Deprotection Issues
Q6: I am having trouble with the t-Boc deprotection step after my conjugation. What are the common problems and recommended solutions?
A6: Issues with t-Boc deprotection are often related to the acidic conditions required for this step.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time.[7] | Ensure you are using a sufficient concentration of a strong acid like trifluoroacetic acid (TFA), typically 20-50% in dichloromethane (B109758) (DCM).[8] The reaction is usually carried out at room temperature for 1-2 hours.[8] |
| Molecule Degradation | The harsh acidic conditions can cause degradation of your molecule.[7] | Minimize the exposure to acidic conditions by optimizing the reaction time.[7] Running the reaction at a lower temperature (e.g., 0°C) can also help reduce degradation.[7] |
| Side Reactions | The t-butyl cation formed during deprotection can cause side reactions, such as alkylating electron-rich amino acid residues.[7][10] | Add a scavenger like triisopropylsilane (B1312306) (TIS) or water to quench this reactive intermediate.[7] A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[8] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Molecule
This protocol provides a starting point for the conjugation to a cysteine residue on a peptide or protein.
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[7] If the cysteine is in a disulfide bond, it will need to be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[11]
-
Prepare the PEG Reagent: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.[7]
-
Initiate the Reaction: Add the desired molar excess of the dissolved PEG reagent to the solution of the thiol-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v).[7]
-
Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., RP-HPLC or LC-MS).[7]
-
Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted bromo-PEG.[7][10]
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted linker and other small molecules.[10]
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free amine.
-
Dissolve the Conjugate: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (DCM).[7]
-
Add Deprotection Reagent: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) solution.[7] To prevent side reactions, a scavenger such as triisopropylsilane (TIS) can be included.[7]
-
Incubate: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by HPLC to ensure complete deprotection.[7]
-
Remove Volatiles: Remove the DCM and excess TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.[7]
-
Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC.[7]
Visual Guides
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Steric Hindrance in t-Boc-N-amido-PEG15-Br Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with t-Boc-N-amido-PEG15-Br, with a particular focus on overcoming steric hindrance.
Troubleshooting Guide
Low or no reaction yield is a common issue when working with sterically hindered reagents like this compound. The bulky tert-butoxycarbonyl (t-Boc) protecting group, combined with the flexible PEG chain, can physically obstruct the approach of nucleophiles to the reactive bromide terminus. The following sections provide a systematic approach to troubleshooting these reactions.
Problem 1: Low or No Yield in PEGylation Reaction
Possible Cause: Steric hindrance from the t-Boc group and the PEG15 chain is impeding the nucleophilic attack on the bromide.[1] The bulkiness of the incoming nucleophile can further exacerbate this issue.[1]
Solutions & Optimization Strategies:
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, caution is advised as higher temperatures may lead to side reactions or degradation of sensitive molecules.[1]
-
Reaction Time: Sterically hindered reactions often necessitate significantly longer reaction times to achieve completion.[1] It is crucial to monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally recommended for SN2 reactions as they effectively solvate the cation while leaving the nucleophile more reactive.[1]
-
Reagent Concentration: Increasing the concentration of the less sterically hindered reactant can help drive the reaction forward.[1]
-
-
Alternative Strategies:
-
Modify Synthesis Order: If the synthetic route allows, consider attaching a less bulky PEG linker first and introducing the sterically demanding group at a later stage.[1]
-
Utilize a Longer PEG Linker: Employing a PEG linker with more repeating units (e.g., PEG24) can increase the distance between the t-Boc group and the reactive bromide, thereby reducing steric hindrance at the reaction site.[1]
-
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete removal of the t-Boc protecting group after my PEGylation reaction. What are the common causes and how can I resolve this?
A1: Incomplete t-Boc deprotection is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Acid Strength or Concentration: The t-Boc group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1][2] A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically effective.[1] If deprotection is incomplete, you can try increasing the TFA concentration or the reaction time.[1] For particularly stubborn cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[2]
-
Inadequate Reaction Time or Temperature: Most t-Boc deprotections are performed at room temperature for 1-2 hours.[1] If the reaction is sluggish due to steric hindrance from the large PEG chain, extending the reaction time may be necessary.[1][2]
-
Solvent Issues: Proper solvation of the PEGylated conjugate is essential. DCM is a commonly used solvent that provides good solubility for many PEGylated compounds.[2]
-
Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan and methionine).[3] To prevent this, the use of a "scavenger cocktail" is highly recommended.[3] A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1][3]
Q2: What are some alternative coupling reagents that can be used to improve the efficiency of reactions with sterically hindered substrates?
A2: For challenging couplings involving sterically hindered amino acids or other nucleophiles, more reactive coupling reagents may be beneficial. While carbodiimides like DCC and DIC are common, other classes of reagents can offer improved performance:[4]
-
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be effective.[4][5]
-
Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and can reduce racemization, especially when used with an additive like HOBt (Hydroxybenzotriazole).[4][5] For particularly difficult couplings, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a more reactive option.[4]
Q3: How can I monitor the progress of my this compound reaction?
A3: Monitoring the reaction is crucial for optimization. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of reactants, products, and any potential byproducts by their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction and characterize the final product, providing structural confirmation.[6]
Experimental Protocols
Protocol 1: General Procedure for PEGylation
This protocol provides a general guideline for the conjugation of a nucleophile (e.g., primary amine, thiol) to this compound. Note: Optimization of stoichiometry, temperature, and reaction time is essential for specific substrates.
-
Dissolve the Nucleophile: Dissolve the nucleophile-containing substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).[1]
-
Add Base (if necessary): For nucleophiles that require deprotonation (e.g., thiols), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents).[1]
-
Add this compound: Add the this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to an elevated temperature) and monitor its progress.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the polar solvent and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography.
Protocol 2: General Procedure for t-Boc Deprotection
This protocol outlines the removal of the t-Boc protecting group to yield the free amine.
-
Dissolve the Protected Compound: Dissolve the purified t-Boc-N-amido-PEGylated compound in dichloromethane (DCM).[1]
-
Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
-
Add Deprotection Cocktail: Add the deprotection cocktail to the solution of the t-Boc protected compound. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Removal of TFA: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[1]
-
Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product.[1] Collect the solid by centrifugation or filtration and wash it several times with cold diethyl ether to remove the scavengers and their byproducts.[1]
Data Presentation
| Parameter | Recommendation for Sterically Hindered Reactions | Rationale |
| Temperature | Increase | Provides activation energy to overcome steric hindrance.[1] |
| Reaction Time | Increase | Allows more time for the sterically hindered reaction to proceed to completion.[1] |
| Solvent | Polar Aprotic (DMF, DMSO) | Enhances the reactivity of the nucleophile.[1] |
| Concentration | Increase less hindered reactant | Drives the reaction equilibrium towards the product.[1] |
| PEG Linker Length | Use a longer PEG chain | Increases the distance between the bulky groups and the reactive center.[1] |
Visualizations
Caption: Troubleshooting workflow for low-yield PEGylation reactions.
Caption: General signaling pathway for t-Boc deprotection.
References
Technical Support Center: t-Boc-N-amido-PEG15-Br Conjugates
Welcome to the technical support center for t-Boc-N-amido-PEG15-Br conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its key features are a t-Boc-protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. The t-Boc group enables controlled, staged reactions, while the PEG spacer is intended to enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1][2] The terminal bromide serves as a reactive group for alkylating nucleophilic residues, most commonly the thiol groups of cysteine residues in proteins.[1][2]
Q2: What are the most common side reactions observed with this compound?
A2: The most common side reactions can be categorized by the reactive moiety of the linker:
-
Terminal Bromide (Alkylation Reaction):
-
Over-alkylation: Modification of multiple sites on a single protein or peptide.[4]
-
Off-target alkylation: Reaction with nucleophilic amino acid residues other than the intended target (e.g., methionine, lysine (B10760008), histidine, or N-terminal amines).[1]
-
-
t-Boc Protecting Group (Deprotection Step):
-
Alkylation by tert-butyl cation: During acidic deprotection of the t-Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[1]
-
Q3: How can I prevent off-target alkylation of other amino acid residues?
A3: Optimizing the reaction pH is crucial for selective alkylation. The thiol group of cysteine is more nucleophilic at a pH slightly above its pKa (around 8.5), while the amino groups of lysine and the N-terminus are protonated and less reactive at this pH.[1] Conducting the reaction at a pH between 7.0 and 8.5 generally favors selective cysteine modification.[1] Additionally, using a moderate excess of the PEG linker and optimizing the reaction time can help minimize off-target reactions.[1]
Q4: How do I remove the t-Boc protecting group and what precautions should I take?
A4: The t-Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA).[1][5] To prevent the side reaction of alkylation by the tert-butyl cation, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution.[1][4] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water).[1]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound Conjugate
Possible Causes:
-
Incorrect Solvent Choice: The conjugate may have different solubility properties than the starting materials.
-
Aggregation: The conjugated molecule (e.g., protein) may be prone to aggregation under the experimental conditions.
-
Low Temperature: Solubility of many compounds, including PEGs, can decrease at lower temperatures.[6]
Recommended Solutions:
-
Solvent Screening: Test the solubility in a range of solvents. Polar aprotic solvents such as DMSO, DMF, and acetonitrile, as well as chlorinated solvents like dichloromethane (B109758) (DCM), are good starting points.[7]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of proteins and conjugates. Experiment with different pH values to find the optimal condition for solubility.
-
Temperature Control: Mild heating can often improve the dissolution of PEG compounds.[6] However, be mindful of the thermal stability of your conjugate.
-
Use of Additives: In some cases, the addition of mild detergents or other excipients can help to improve solubility and prevent aggregation.
Problem 2: Low Yield of PEGylated Product
Possible Causes:
-
Inefficient Alkylation: Suboptimal pH, insufficient molar excess of the PEG linker, or steric hindrance at the conjugation site.[4]
-
Reagent Degradation: The this compound may have degraded due to improper storage (exposure to moisture or light).[4][8]
-
Incomplete Deprotection (if applicable): Insufficient acid strength, reaction time, or inadequate temperature for t-Boc removal.[9]
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Verify Reagent Quality: Use fresh or properly stored reagent. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8][10]
-
Optimize Deprotection:
Data Presentation
Table 1: Predicted Solubility of t-Boc-N-amido-PEG Conjugates
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The PEG chain and amide group contribute to polarity.[7] |
| Dimethylformamide (DMF) | High | Similar to DMSO, it is a polar aprotic solvent.[7] | |
| Acetonitrile | High | Expected to be readily soluble.[7] | |
| Chlorinated | Dichloromethane (DCM) | High | The t-Boc group and PEG chain contribute to solubility.[7] |
| Chloroform | Moderate to High | PEGs are generally soluble in chloroform.[6][11] | |
| Aqueous Solutions | Water | Moderate | The hydrophilic PEG chain enhances water solubility.[12][13] |
Note: This data is inferred from structurally similar molecules. It is strongly recommended that researchers perform their own solubility tests for their specific this compound conjugate.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility
-
Initial Assessment: Attempt to dissolve a small amount of the conjugate in the desired buffer or solvent at the target concentration.
-
Solvent Screening: If solubility is poor, test a panel of alternative solvents as listed in Table 1.
-
pH Optimization: If the conjugate is in an aqueous buffer, prepare a series of small-scale solutions with varying pH values (e.g., from pH 6.0 to 8.5) to identify the pH that provides the best solubility.
-
Temperature Adjustment: Gently warm the solution while stirring. For many PEGylated compounds, dissolution is faster at slightly elevated temperatures.[11]
-
Sonication: If aggregates are present, brief sonication in a water bath can help to break them up and facilitate dissolution.
-
Centrifugation: After attempting to dissolve the conjugate, centrifuge the sample to pellet any insoluble material. The concentration of the dissolved conjugate in the supernatant can then be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Selective Cysteine PEGylation
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1] If the protein has disulfide bonds, it may be necessary to first reduce them using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[1]
-
Reagent Preparation: Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).[1][4]
-
PEGylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point).[1][4] The final concentration of the organic solvent should ideally not exceed 10% (v/v).[1][4] Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]
-
Quench the Reaction: Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess linker.[1]
-
Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove the unreacted linker and quenching agent.[1][4]
-
Analysis: Analyze the purified product by SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the mass of the conjugate.[1][14]
Protocol 3: t-Boc Deprotection of the PEGylated Conjugate
-
Preparation of Deprotection Reagent: Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[1] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: If the purified conjugate is in an aqueous buffer, it may need to be lyophilized. Add the cold deprotection cocktail to the lyophilized conjugate.[1] Incubate the reaction on ice for 1 hour, with occasional gentle vortexing.[1]
-
Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the deprotected protein with cold diethyl ether.[1][14]
-
Protein Recovery: Centrifuge the mixture to pellet the deprotected conjugate, and carefully decant the ether. Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.[14] Air-dry the pellet and resuspend it in a suitable buffer.
Visualizations
Caption: Key factors influencing the solubility of conjugates.
Caption: Troubleshooting workflow for poor solubility.
Caption: General workflow for protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying PEGylated molecules?
The PEGylation process often results in a complex mixture of unreacted protein, excess polyethylene (B3416737) glycol (PEG), and various PEGylated species (e.g., mono-, di-, and multi-PEGylated proteins), including positional isomers.[] The primary challenges in purification are:
-
Separating PEGylated from non-PEGylated protein: This is often the initial and most critical step.
-
Fractionating different degrees of PEGylation: Isolating mono-PEGylated species from di- or multi-PEGylated forms can be difficult.
-
Resolving positional isomers: Separating proteins PEGylated at different sites is a significant challenge due to their subtle physicochemical differences.[][2]
-
Removing free PEG: Excess, unreacted PEG reagent must be completely removed from the final product.
-
Product aggregation and low recovery: PEGylated proteins can be prone to aggregation, leading to sample loss and reduced yield.[3]
Q2: Which chromatographic technique is best for purifying my PEGylated protein?
The optimal technique depends on the specific characteristics of your PEGylated molecule and the desired purity. Here's a general overview:
-
Size Exclusion Chromatography (SEC): Best for removing unreacted PEG and separating molecules with significant size differences. It is less effective at separating species with similar hydrodynamic radii, such as positional isomers or proteins with multiple, small PEG chains attached.[][2]
-
Ion Exchange Chromatography (IEX): A powerful technique for separating based on charge differences. PEGylation can shield the protein's surface charges, allowing for the separation of different degrees of PEGylation and, in some cases, positional isomers.[][4][5][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. The addition of a PEG chain can alter a protein's hydrophobicity, enabling separation. HIC can be a useful polishing step after IEX.[][7]
-
Reversed-Phase Chromatography (RPC): Offers high resolution and is particularly effective for separating positional isomers at an analytical scale. However, the use of organic solvents may lead to protein denaturation.[]
Q3: How does the size of the PEG chain affect purification?
The size of the PEG chain significantly impacts the physicochemical properties of the conjugated protein, thereby influencing the purification strategy:
-
Larger PEG chains (>20 kDa): Cause a more substantial increase in the hydrodynamic radius, making SEC a more effective separation method.[2][8] They also provide a greater shielding effect on the protein's surface charge, which can be exploited in IEX.[9]
-
Smaller PEG chains (<5 kDa): Result in a smaller size difference between the native and PEGylated protein, making SEC separation more challenging.[8] The charge-shielding effect in IEX is also less pronounced.
Troubleshooting Guides
Problem 1: Low Recovery of PEGylated Product
| Possible Cause | Troubleshooting/Optimization Strategy |
| Product Adsorption to Chromatography Resin | - SEC: Use a column with a different base matrix. - IEX/HIC: Optimize the buffer pH and ionic strength to minimize non-specific binding. |
| Product Precipitation/Aggregation | - Perform all purification steps at a lower temperature (e.g., 4°C). - Optimize buffer conditions (pH, ionic strength) to enhance protein solubility.[10] - Add stabilizing excipients such as sucrose (B13894) (5-10%), arginine (50-100 mM), or low concentrations of non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.05%).[3] |
| Product Loss During Dialysis/Ultrafiltration | - Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than your PEGylated product. - Check for membrane integrity to prevent leaks. |
| Inefficient Elution | - IEX: Optimize the salt gradient; a shallower gradient may improve recovery.[11] - HIC: Ensure the starting salt concentration is high enough for binding and that the decreasing salt gradient is appropriate for elution. |
Problem 2: Presence of Unreacted PEG in the Final Product
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inefficient Dialysis/Ultrafiltration | - Increase the dialysis time and the volume of the dialysis buffer. - Perform multiple buffer exchanges. - Use a membrane with an appropriate MWCO that allows the free PEG to pass through while retaining the PEGylated protein. |
| Poor Resolution in SEC | - Use a longer column to improve separation. - Optimize the flow rate; a slower flow rate can enhance resolution. - Ensure the pore size of the resin is suitable for the size difference between your product and the free PEG. |
| Incomplete Quenching of the Reaction | - Ensure the quenching reagent is added in sufficient molar excess and for an adequate duration to neutralize all unreacted PEG. |
Problem 3: Aggregation of PEGylated Molecules During Purification
| Possible Cause | Troubleshooting/Optimization Strategy |
| High Protein Concentration | - Reduce the protein concentration during the purification process.[10] |
| Suboptimal Buffer Conditions | - Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and repulsion between molecules.[10] - Optimize the ionic strength of the buffer; both very low and very high salt concentrations can sometimes promote aggregation.[10] |
| Mechanical Stress | - Avoid vigorous mixing or vortexing of the sample. - Reduce the flow rate during chromatography to minimize shear stress. |
| Temperature-Induced Aggregation | - Maintain a low temperature (e.g., 4°C) throughout the purification process.[10] |
| Use of Stabilizing Additives | - Incorporate cryoprotectants like glycerol (B35011) (10-20%) or sugars like sucrose and trehalose (B1683222) into the buffers.[3][12] - Add amino acids such as arginine or glycine (B1666218) to suppress aggregation.[3][12] - Use low concentrations of non-ionic detergents (e.g., Tween-20, Polysorbate 80) to prevent surface-induced aggregation.[3][10] |
Data Presentation
Table 1: Comparison of Common Chromatographic Methods for PEGylated Protein Purification
| Method | Principle | Primary Application | Resolution | Yield | Challenges |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removal of unreacted PEG and separation of species with large size differences. | Moderate | High | Poor resolution of positional isomers and species with similar sizes.[][2] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Separation of different degrees of PEGylation and positional isomers. | High | Moderate to High | The shielding effect of PEG can reduce binding affinity, potentially lowering capacity.[9] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Polishing step, separation of species with different hydrophobicities. | Moderate to High | Moderate | Can have lower capacity and resolution between closely related species compared to IEX.[] |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity using a non-polar stationary phase. | High-resolution separation of positional isomers (analytical scale). | Very High | Variable | Use of organic solvents can lead to protein denaturation and loss of activity.[] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG
-
Column Selection: Choose a column with a fractionation range appropriate for the size of your PEGylated protein and the unreacted PEG.
-
Buffer Preparation: Prepare a mobile phase that is optimal for the stability of your protein (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate the PEGylation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution. Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The PEGylated protein, having a larger hydrodynamic radius, will elute before the smaller, unreacted PEG.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectrophotometry to determine which fractions contain the purified PEGylated protein.
Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
-
Resin Selection: Choose a cation or anion exchange resin based on the overall charge of your protein at the working pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest will bind to the resin.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.[13]
-
Sample Loading: Adjust the pH and conductivity of the sample to match the Binding Buffer and load it onto the column.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound molecules.[13]
-
Elution: Elute the bound proteins using a linear salt gradient by mixing Binding Buffer and Elution Buffer. A shallow gradient (e.g., 0-50% Buffer B over 20 column volumes) generally provides better resolution.[11][13]
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE and a protein concentration assay to identify the fractions containing the desired PEGylated species.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) as a Polishing Step
-
Resin Selection: Choose a HIC resin with an appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A buffer containing a high concentration of a lyotropic salt (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[14]
-
Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.[14]
-
-
Column Equilibration: Equilibrate the column with 5-8 column volumes of Binding Buffer.[15]
-
Sample Preparation: Add a high concentration of salt to the sample to match the conditions of the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes). Proteins will elute in order of increasing hydrophobicity.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified PEGylated protein.
Visualizations
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical Considerations for IEX Separation [sigmaaldrich.com]
- 14. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eblbio.com [eblbio.com]
Technical Support Center: Troubleshooting and Preventing Aggregation During PEGylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of aggregation during the PEGylation of proteins and nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during PEGylation?
Aggregation during PEGylation is a multifaceted issue that can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein or nanoparticle molecules together, leading to the formation of large aggregates.[1]
-
High Analyte Concentration: Elevated concentrations of proteins or nanoparticles increase their proximity, which in turn increases the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Critical parameters such as pH, temperature, and buffer composition can significantly affect the stability and solubility of the molecule being PEGylated. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1][2]
-
PEG-Protein/Nanoparticle Interactions: While PEG is generally used to enhance stability, interactions between the PEG polymer and the molecule's surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking and aggregation.[1]
-
Hydrophobicity of the Linker: Some crosslinkers used for conjugation can be hydrophobic, and their attachment to the protein surface can increase overall hydrophobicity, leading to aggregation.
Q2: How can I detect and quantify aggregation in my PEGylated sample?
Several analytical techniques are available to detect and quantify aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for separating molecules based on their hydrodynamic radius and determining their absolute molar mass, allowing for the precise quantification of monomers, oligomers, and larger aggregates.[3][4][5][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it a rapid method to assess the presence of aggregates and the overall polydispersity of the sample.[7][8]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): While SDS can sometimes interact with PEG causing band smearing, it remains a useful tool to visualize the products of a PEGylation reaction, including high molecular weight aggregates.[9][10][11] Native PAGE can be a better alternative to avoid PEG-SDS interactions.[9]
-
Turbidity Measurement: A simple and quick method to assess the presence of insoluble aggregates is to measure the absorbance of the solution at a wavelength where the protein does not absorb (e.g., 340-600 nm). An increase in absorbance indicates increased turbidity due to aggregation.
Q3: What role do excipients play in preventing aggregation?
Excipients can be added to the reaction buffer to enhance the stability of the protein or nanoparticle and prevent aggregation. Common classes of stabilizing excipients include:
-
Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): These molecules act as protein stabilizers through a mechanism of preferential exclusion, which favors the native protein conformation.[1]
-
Amino Acids (e.g., arginine, glycine): Arginine is known to suppress protein-protein interactions and can be effective in preventing aggregation.[1]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and aggregation caused by hydrophobic interactions.[1]
Troubleshooting Guides
Issue 1: Immediate precipitation is observed upon addition of the PEG reagent.
| Potential Cause | Troubleshooting Step |
| High local concentration of PEG reagent | Add the PEG reagent stepwise in smaller aliquots while gently mixing.[1] |
| Suboptimal buffer conditions | Ensure the pH of the reaction buffer is optimal for your protein's stability. Test a range of pH values.[1][2] Consider using a buffer with a different composition. |
| Protein is already partially aggregated | Characterize the starting protein material for the presence of aggregates using SEC-MALS or DLS. If aggregates are present, purify the protein to obtain a monomeric sample before PEGylation. |
Issue 2: Aggregation occurs during the PEGylation reaction over time.
| Potential Cause | Troubleshooting Step |
| Reaction is proceeding too quickly | Lower the reaction temperature (e.g., to 4°C) to slow down the reaction rate.[1] |
| High protein concentration | Reduce the protein concentration in the reaction mixture.[1] |
| Inappropriate PEG:protein molar ratio | Optimize the molar ratio of PEG to protein by performing a screening experiment with a range of ratios.[1] |
| Intermolecular cross-linking | If using a bifunctional PEG, switch to a monofunctional PEG reagent. Ensure the monofunctional PEG reagent is of high purity and has a low diol content. |
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to prevent aggregation during PEGylation. The optimal conditions are highly dependent on the specific protein or nanoparticle.
| Parameter | Typical Range | Effect on Aggregation | References |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations increase the risk of aggregation. | [1][12] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Higher ratios can lead to increased modification but also a higher risk of aggregation. | [1][13] |
| pH | 6.0 - 8.0 | The optimal pH depends on the pKa of the target reactive groups and the protein's stability profile. For N-terminal PEGylation, a lower pH (around 6.5) can provide more specificity. | [1][2][14] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the reaction rate, which can reduce aggregation. | [1][14] |
| Excipient: Sucrose | 5-10% (w/v) | Stabilizes protein structure. | [1] |
| Excipient: Arginine | 50-100 mM | Suppresses protein-protein interactions. | [1] |
| Excipient: Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. | [1] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol describes a small-scale screening experiment to identify the optimal conditions for PEGylation while minimizing aggregation.
Materials:
-
Protein or nanoparticle of interest
-
Activated PEG reagent
-
Reaction buffers at various pH values (e.g., 20 mM Sodium Phosphate, 150 mM NaCl at pH 6.0, 7.0, and 8.0)
-
96-well microplate or microcentrifuge tubes
-
Thermomixer or incubator
Procedure:
-
Prepare a stock solution of your protein at a known concentration (e.g., 10 mg/mL) in a suitable buffer.
-
Prepare a stock solution of the activated PEG reagent in the reaction buffer immediately before use.
-
Set up a screening matrix in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C and room temperature).
-
-
Initiate the reactions by adding the PEG stock solution to the protein solutions.
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analyze the extent of aggregation in each reaction using a suitable method such as turbidity measurement, DLS, or SDS-PAGE.
Protocol 2: Analysis of PEGylated Products by SEC-MALS
This protocol provides a general procedure for analyzing a PEGylation reaction mixture using SEC-MALS.
Materials:
-
PEGylated sample
-
SEC-MALS system (including an SEC column, MALS detector, and refractive index (RI) detector)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Prepare the sample by filtering it through a low-protein-binding 0.1 or 0.22 µm filter.
-
Inject the sample onto the SEC column. The injection volume should be optimized for the specific column being used.
-
Collect the data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Analyze the data using the appropriate software. The software will use the signals from the detectors to calculate the molar mass of the species eluting at each time point. This will allow for the identification and quantification of the monomeric PEGylated product, unreacted protein, and any aggregates.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. wyatt.com [wyatt.com]
- 6. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
controlling over-alkylation with t-Boc-N-amido-PEG15-Br
Welcome to the technical support center for t-Boc-N-amido-PEG15-Br. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker while controlling for common issues such as over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker that contains three key components: a t-Boc (tert-butyloxycarbonyl) protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1][2][3] This structure allows for a controlled, stepwise approach to bioconjugation. The t-Boc group provides a stable protecting group for the amine that can be removed under acidic conditions.[1][4] The hydrophilic PEG15 spacer enhances the solubility of the conjugate and provides a flexible bridge between the conjugated molecules.[1][3] The terminal bromide is a reactive group that can alkylate nucleophiles, most commonly the thiol groups of cysteine residues in proteins and peptides.[1] This linker is frequently used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
Q2: What are the most common side reactions when using this compound, and how can they be minimized?
A2: The most prevalent side reactions involve the alkylating terminal bromide. These include:
-
Over-alkylation: The modification of multiple sites on a single biomolecule. This can be controlled by carefully adjusting the molar ratio of the PEG linker to the substrate.[6]
-
Off-target alkylation: The reaction with nucleophilic amino acid residues other than the intended target, such as methionine, lysine (B10760008), and histidine. Optimizing the reaction pH is crucial for minimizing off-target alkylation.[7]
Another potential side reaction can occur during the t-Boc deprotection step, where the released tert-butyl cation can alkylate electron-rich amino acid residues. This can be prevented by using a "scavenger cocktail" during deprotection.[7]
Q3: How can I achieve site-specific PEGylation with this linker?
A3: Site-specificity is primarily achieved by targeting unique and accessible nucleophilic residues on your biomolecule. Cysteine residues are a common target due to the high nucleophilicity of the thiol group at a slightly basic pH.[1] To favor selective cysteine modification, it is recommended to perform the reaction at a pH between 7.0 and 8.5.[7] At this pH, the amino groups of lysine and the N-terminus are generally protonated and less reactive.[7]
Q4: What is the best way to purify my PEG15-conjugated biomolecule?
A4: The choice of purification method depends on the size and properties of your conjugate. Common techniques for purifying PEGylated biomolecules include:
-
Size-Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other low-molecular-weight impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is particularly useful for purifying PEGylated peptides and smaller proteins.[8]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on differences in their surface charge.[9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-PEGylated Product
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete reactions. For thiol alkylation, a pH of 7.5-8.5 is generally optimal.[6]
-
Steric Hindrance: The PEG15 chain can create steric hindrance, preventing the bromide from accessing the target nucleophile, especially if the conjugation site is in a sterically crowded environment.[10]
-
Reagent Degradation: this compound is sensitive to moisture and should be stored properly at -20°C.[6]
-
Insufficient Molar Excess of Linker: An inadequate amount of the PEG reagent will result in incomplete conjugation.
Solutions:
-
Optimize Reaction Conditions: Perform small-scale pilot reactions to determine the optimal pH, temperature, and incubation time for your specific biomolecule.
-
Increase Molar Excess: Gradually increase the molar excess of the this compound linker. A 2 to 20-fold molar excess is a common starting point.[6]
-
Consider a Longer Reaction Time: Sterically hindered reactions may require longer incubation periods to proceed to completion.[10]
-
Ensure Reagent Quality: Use fresh or properly stored linker for your reactions.
Problem 2: Presence of Multiple Products (Over-Alkylation)
Possible Causes:
-
High Molar Excess of Linker: A large excess of the PEG reagent can drive the reaction towards modifying multiple accessible sites on the biomolecule.[6]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the modification of less reactive sites.
-
High pH: A higher pH increases the nucleophilicity of other residues like lysine, increasing the risk of off-target modification.[7]
Solutions:
-
Reduce Molar Excess of Linker: Carefully titrate the molar ratio of the PEG linker to your biomolecule to find the optimal balance between yield and mono-substitution.
-
Monitor Reaction Progress: Use analytical techniques like LC-MS to monitor the reaction over time and quench it once the desired mono-PEGylated product is maximized.
-
Optimize pH: Lowering the pH to the lower end of the recommended range (e.g., pH 7.0-7.5) can enhance selectivity for more nucleophilic sites like cysteine.[7]
| Parameter | Recommendation for Mono-alkylation | Consequence of Deviation |
| Molar Ratio (Linker:Biomolecule) | Start with a 2-5 fold excess and optimize | Higher ratios increase the risk of over-alkylation |
| pH | 7.0 - 8.0 for cysteine selectivity | Higher pH can lead to off-target alkylation of lysines |
| Reaction Time | Monitor by LC-MS; typically 1-4 hours | Prolonged time can result in multi-PEGylation |
| Temperature | Room temperature or 4°C | Higher temperatures can increase reaction rate but may reduce selectivity |
Problem 3: Difficulty in Purifying the PEG15-Conjugate
Possible Causes:
-
Incomplete Separation: The chosen purification method may not have sufficient resolution to separate the mono-PEGylated product from unreacted biomolecule, multi-PEGylated species, or aggregated material.
-
Aggregation: The addition of the PEG chain can sometimes induce aggregation, especially at high protein concentrations.
Solutions:
-
Optimize Purification Method:
-
For SEC , ensure the column has the appropriate pore size for the molecular weight of your conjugate.
-
For RP-HPLC , a C4 or C8 column is often suitable for proteins. Experiment with different gradient profiles to improve separation.
-
-
Include Additives: In some cases, adding solubilizing agents like arginine to the reaction and purification buffers can help prevent aggregation.
Experimental Protocols
General Protocol for Cysteine-Specific PEGylation
-
Protein Preparation: If necessary, reduce disulfide bonds in your protein using a reducing agent like TCEP to expose free thiol groups. Immediately remove the reducing agent using a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5). The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Monitor the reaction progress by LC-MS.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol like L-cysteine to react with any unreacted linker.
-
Purification: Purify the conjugate using an appropriate method such as SEC or RP-HPLC.
Protocol for t-Boc Deprotection
-
Preparation: The purified t-Boc-PEGylated biomolecule should be in an appropriate organic solvent or lyophilized.
-
Deprotection Cocktail: Prepare a deprotection cocktail, typically containing trifluoroacetic acid (TFA). To prevent side reactions, a scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is recommended.[7]
-
Reaction: Add the cold deprotection cocktail to the t-Boc-PEGylated molecule and incubate on ice for 1-2 hours.
-
TFA Removal: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether, then wash the precipitate with cold diethyl ether.
-
Final Product: Dry the final amine-functionalized conjugate under vacuum.
Visualizations
Caption: Experimental workflow for a typical bioconjugation reaction using this compound.
Caption: Reaction mechanism for the alkylation of a thiol group with this compound.
Caption: Troubleshooting decision tree for addressing over-alkylation issues.
References
- 1. bio.ijs.si [bio.ijs.si]
- 2. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-Alkylation of ketones with primary alcohols catalyzed by a Cp*Ir complex bearing a functional bipyridonate ligand. | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. t-Boc-N-amido-PEG23-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to t-Boc-N-amido-PEG15-Br and Other PEG Linkers in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have become indispensable tools. This guide provides an objective comparison of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker, with other PEG-based alternatives, supported by experimental data to inform rational design and optimization in drug development.
Introduction to this compound
This compound is a heterobifunctional linker that features three key chemical components: a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene glycol (PEG15) spacer, and a terminal alkyl bromide. This unique architecture allows for a modular and strategic approach to the synthesis of complex bioconjugates.
-
t-Boc Protected Amine : The t-Boc group provides a stable yet readily cleavable mask for a primary amine. This enables selective deprotection under mild acidic conditions, allowing for a sequential and controlled conjugation strategy. This is particularly valuable in multi-step synthetic routes where protecting group orthogonality is crucial.
-
PEG15 Spacer : The 15-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the resulting conjugate. It enhances aqueous solubility, which is often a challenge for large, hydrophobic molecules like PROTACs. The flexibility of the PEG chain provides an optimal distance and spatial orientation between the two conjugated molecules, which is critical for the formation of a stable and productive ternary complex in PROTACs.[1][] Furthermore, PEGylation is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including extending their circulation half-life.[3]
-
Terminal Bromide : The alkyl bromide serves as a reactive handle for covalent bond formation. As a good leaving group, the bromide can readily undergo nucleophilic substitution reactions with various nucleophiles, most notably with the thiol groups of cysteine residues in proteins.[4]
Comparison of PEG Linker Properties
The selection of an appropriate PEG linker is a multifaceted decision that significantly impacts the performance of bioconjugates. Key parameters to consider include the length of the PEG chain and the nature of the reactive functional groups.
Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that influences the biological activity of ADCs and PROTACs.[]
In Antibody-Drug Conjugates (ADCs):
The length of the PEG linker can significantly affect the pharmacokinetic properties of an ADC. Generally, increasing the PEG length can lead to a decrease in systemic clearance and an increase in drug exposure.[3] This is attributed to the hydrophilic PEG chain creating a hydration shell around the ADC, which can reduce non-specific clearance.[5]
One study systematically evaluated the effect of PEG linker length on the clearance of an ADC with a drug-to-antibody ratio (DAR) of 8. The results, summarized in the table below, demonstrate that increasing the PEG length from 2 to 8 units progressively decreased the clearance rate, with a plateau observed at PEG8 and beyond.[3][6]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[3][6] |
However, the impact of PEG linker length on in vitro cytotoxicity can be context-dependent. In a study on miniaturized affibody-based drug conjugates, longer PEG chains led to a reduction in cytotoxicity. Compared to a conjugate with no PEG linker, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[7] This highlights the need for empirical optimization of linker length for each specific ADC.
In PROTACs:
The linker length in a PROTAC is crucial for the efficient formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.[8] A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together. Conversely, a linker that is too long might not provide the necessary proximity for efficient ubiquitin transfer. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[]
Comparison of Reactive Functional Groups
The choice of the reactive functional group on the PEG linker determines the conjugation strategy and the stability of the resulting linkage. While this compound utilizes a terminal bromide, other commonly used reactive moieties include maleimides and functional groups for "click chemistry."
| Linker Type | Reactive Group | Target Functional Group | Bond Formed | Key Characteristics |
| t-Boc-N-amido-PEG-Br | Bromo | Thiol (Cysteine) | Thioether | Good leaving group for nucleophilic substitution. |
| Maleimide-PEG | Maleimide | Thiol (Cysteine) | Thioether | Highly selective for thiols at pH 6.5-7.5.[][10] |
| Click Chemistry Linkers (e.g., Azide-PEG, Alkyne-PEG) | Azide, Alkyne | Alkyne, Azide | Triazole | High efficiency and orthogonality, can be performed in biological systems.[11][12][13][14][] |
Bromo-PEG Linkers: The terminal bromide of this compound is a good leaving group for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols from cysteine residues. This allows for the formation of a stable thioether bond.
Maleimide-PEG Linkers: Maleimide-functionalized PEG linkers are widely used for their high reactivity and specificity towards thiol groups under mild physiological conditions (pH 6.5-7.5).[] This specificity allows for site-selective conjugation to cysteine residues, leading to more homogeneous bioconjugates.
Click Chemistry Linkers: The use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), has gained significant traction in bioconjugation.[13][] These reactions are highly efficient, specific, and can be performed under biocompatible conditions. Azide- and alkyne-functionalized PEG linkers allow for the rapid and modular synthesis of PROTAC and ADC libraries.[11][14]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
General Synthesis of t-Boc-N-amido-PEG10-Br
This protocol describes a generalized synthesis of a t-Boc-N-amido-PEG-Br linker, which can be adapted for the PEG15 variant. The synthesis typically involves the bromination of a Boc-protected amino-PEG alcohol.[4][16]
Materials:
-
t-Boc-N-amido-PEG10-OH
-
Triphenylphosphine (B44618) (PPh3)
-
Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution and stir until fully dissolved.
-
Slowly add carbon tetrabromide or N-Bromosuccinimide portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure t-Boc-N-amido-PEG10-Br.[17]
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Conjugation of a Bromo-PEG Linker to a Protein
This protocol outlines the conjugation of a bromo-PEG linker to a thiol-containing protein, such as an antibody with reduced disulfide bonds.[4]
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
This compound
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS with EDTA, pH 7.5-8.0)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Desalting or size-exclusion chromatography column
Procedure:
-
Protein Reduction (if necessary): If targeting native disulfide bonds, reduce the protein with a molar excess of a reducing agent like TCEP to generate free thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into the reaction buffer.
-
Linker Preparation: Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2-12 hours.
-
Monitoring: Monitor the conjugation reaction using techniques like SDS-PAGE or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Purification: Once the desired degree of labeling is achieved, purify the conjugate using a desalting or size-exclusion chromatography column to remove the unreacted linker.
In Vitro Cytotoxicity Assay
This protocol is used to assess the potency of an ADC in killing cancer cells.[7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well plates
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium. Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent, producing a measurable signal.
-
Data Analysis: Measure the signal (e.g., absorbance) using a plate reader. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a PROTAC, highlighting the formation of the ternary complex.
Caption: A generalized experimental workflow for the synthesis and evaluation of an ADC.
Caption: Logical relationship between PEG linker parameters and their impact on bioconjugate properties.
References
- 1. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Characterization of t-Boc-N-amido-PEG15-Br
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characterization of t-Boc-N-amido-PEG15-Br, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding the precise structural features of these linkers through NMR is crucial for their successful application in bioconjugation, drug delivery, and materials science. This document outlines the expected NMR data, a detailed experimental protocol for acquiring high-quality spectra, and visual aids to understand the molecular structure and analytical workflow.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternative PEG linkers. The chemical shifts are predicted based on the analysis of similar compounds and known functional group effects.[1] All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | t-Boc-N-amido-PEG15-NH₂ | t-Boc-N-amido-PEG15-N₃ |
| -C(CH₃)₃ (t-Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH- (Amide) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) |
| -CH₂-NH- | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s, ~60H) | ~3.64 (s, ~60H) | ~3.64 (s, ~60H) |
| -CH₂-CH₂-Br | ~3.79 (t, 2H) | - | - |
| -CH₂-CH₂-NH₂ | - | ~2.8-2.9 (t, 2H) | - |
| -CH₂-CH₂-N₃ | - | - | ~3.3-3.4 (t, 2H) |
| -CH₂-CH₂-Br | ~3.45 (t, 2H) | - | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | t-Boc-N-amido-PEG15-NH₂ | t-Boc-N-amido-PEG15-N₃ |
| -C(CH₃)₃ (t-Boc) | ~28.4 | ~28.4 | ~28.4 |
| -C(CH₃)₃ (t-Boc) | ~79.1 | ~79.1 | ~79.1 |
| -CH₂-NH- | ~40.3 | ~40.3 | ~40.3 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 (multiple peaks) | ~70.5 (multiple peaks) | ~70.5 (multiple peaks) |
| -CH₂-CH₂-Br | ~71.2 | - | - |
| -CH₂-CH₂-NH₂ | - | ~41.7 | - |
| -CH₂-CH₂-N₃ | - | - | ~50.6 |
| -CH₂-CH₂-Br | ~30.2 | - | - |
| C=O (Amide) | ~156.1 | ~156.1 | ~156.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization of PEG Linkers.
Experimental Protocols
A detailed and consistent methodology is critical for obtaining high-quality, reproducible NMR data for PEGylated compounds.
I. Sample Preparation
-
Environment : Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon).[1] PEG compounds are often hygroscopic; therefore, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum.[1]
-
Solvent : Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that has been dried over molecular sieves.[1]
-
Sample Weighing : Accurately weigh 5-10 mg of the this compound into a clean, dry vial.[1][2]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently vortex or swirl the vial until the sample is completely dissolved.[2]
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress. Label the tube clearly.[1]
II. NMR Data Acquisition
-
Spectrometer : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.[1]
-
Temperature : Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).[1]
-
Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]
-
¹H NMR Parameters :
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters :
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
III. Data Processing
-
Fourier Transform : Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing : Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.[1]
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.[1]
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Mass Spectrometry of t-Boc-N-amido-PEG15-Br Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of mass spectrometry techniques for the characterization of t-Boc-N-amido-PEG15-Br, a linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a 15-unit PEG chain, and a terminal bromide. Understanding the mass spectral behavior of this molecule is essential for confirming its identity, assessing its purity, and verifying its successful conjugation to target molecules.
Comparison of Ionization Techniques: ESI vs. MALDI-TOF
Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two of the most common mass spectrometry techniques for analyzing PEGylated compounds. Each offers distinct advantages and disadvantages for the analysis of molecules like this compound.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) |
| Ionization Process | Soft ionization from solution, producing multiply charged ions. | Soft ionization from a solid matrix, typically producing singly charged ions. |
| Sample Preparation | Relatively simple, requires dissolution in a suitable solvent. | Requires co-crystallization with a matrix material. |
| Typical Adducts | Protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and potassium adducts ([M+K]⁺). | Predominantly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. |
| Fragmentation | Can be induced in the ion source or in a collision cell (tandem MS) to provide structural information. | Less common for primary analysis but can be performed in post-source decay (PSD) or tandem TOF instruments. |
| Mass Accuracy | High mass accuracy and resolution are achievable. | Good mass accuracy, with resolution depending on the instrument. |
| Polydispersity | Can resolve individual PEG oligomers in a distribution. | Also capable of resolving individual oligomers. |
Expected Mass Spectral Data for this compound
The mass spectrum of this compound is expected to show a distribution of peaks corresponding to the different numbers of ethoxy units, centered around the n=15 oligomer. The mass difference between adjacent peaks in the PEG distribution will be 44.03 Da, corresponding to the mass of a single ethylene (B1197577) glycol unit (C₂H₄O).
Table 1: Predicted m/z Values for Key Ions of a t-Boc-N-amido-PEG15 Conjugate
| Ion Species | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecule | ~ MW + 1.01 |
| [M+Na]⁺ | Sodium adduct | ~ MW + 22.99 |
| [M+K]⁺ | Potassium adduct | ~ MW + 39.10 |
| [M-Boc+H]⁺ | Loss of the Boc group | ~ MW - 100.08 + 1.01 |
Experimental Protocols
Sample Preparation for ESI-MS
-
Dissolution: Dissolve the this compound conjugate in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
Sample Preparation for MALDI-TOF MS
-
Matrix Selection: A common matrix for the analysis of PEGylated compounds is α-cyano-4-hydroxycinnamic acid (CHCA).
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Mixture: Mix the dissolved conjugate solution with the matrix solution in a 1:1 (v/v) ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
Visualization of Experimental Workflow and Fragmentation
Caption: Experimental workflow for mass spectrometry analysis.
A key fragmentation pathway for t-Boc protected compounds involves the loss of the Boc group. This can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Further fragmentation of the PEG chain can also be observed, typically through cleavage of the C-O or C-C bonds of the polymer backbone, resulting in a series of fragment ions separated by 44 Da.
Stability of t-Boc-N-amido-PEG15-Br Conjugates: A Comparative Guide
In the rapidly evolving landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of overall efficacy and safety. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive stability analysis of t-Boc-N-amido-PEG15-Br, a heterobifunctional PEG linker, and compares its performance with other commonly used alternatives.
The stability of a linker-drug conjugate is paramount, ensuring that the therapeutic payload remains attached to its delivery vehicle during circulation and is released only at the target site.[3] Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. The stability of this compound is influenced by several factors, including pH, temperature, and the presence of nucleophiles, each affecting different components of the molecule: the t-Boc protecting group, the amide bond, the PEG backbone, and the terminal bromide.[5]
Comparative Stability Analysis
The selection of an appropriate linker is a multifactorial decision that depends on the specific application, the nature of the conjugated molecules, and the desired release mechanism. Below is a comparison of this compound with other common linker types.
| Linker Moiety | Key Stability Characteristics | Advantages | Disadvantages | Relevant Applications |
| This compound | t-Boc group: Labile to acidic conditions.[5] Amide bond: Generally stable under physiological conditions but can be hydrolyzed under strong acidic or basic conditions.[5] PEG15 chain: Susceptible to oxidative degradation at high temperatures.[5] Bromide: Good leaving group for nucleophilic substitution.[5] | Versatile for stepwise conjugation due to the t-Boc protecting group.[2] The PEG spacer enhances solubility and reduces aggregation.[1][2][6] | Sensitivity of the t-Boc group to acid requires careful control of reaction and storage conditions.[5] Potential for non-specific reactions of the bromide with biological nucleophiles. | PROTACs, ADCs, and other bioconjugates requiring controlled, sequential assembly.[6] |
| Maleimide-PEG-NHS Ester | Maleimide (B117702) group: Reacts specifically with thiols to form a stable thioether bond, but the succinimide (B58015) ring can undergo hydrolysis (ring-opening), particularly at higher pH, which can impact stability. NHS ester: Highly reactive with primary amines but prone to hydrolysis in aqueous solutions. | High specificity of maleimide for thiols allows for site-specific conjugation to cysteine residues.[7] NHS ester provides efficient conjugation to lysine (B10760008) residues. | Hydrolytic instability of the NHS ester and potential for maleimide ring-opening can reduce conjugation efficiency and long-term stability. | Cysteine-specific ADC conjugation, peptide modification.[7] |
| Azide-PEG-Alkyne (Click Chemistry) | Azide and Alkyne groups: Extremely stable under most biological conditions. The resulting triazole ring formed via click chemistry is highly stable. | High stability and bioorthogonality of the reaction, minimizing side reactions with biological molecules.[8] | Requires a copper catalyst for the most common CuAAC reaction, which can be toxic to cells, although copper-free click chemistry alternatives exist. | Bioconjugation where high stability and specificity are paramount. |
| Hydrazone Linkers | Hydrazone bond: Labile under acidic conditions, such as those found in the endosomal or lysosomal compartments of cells. | Provides an acid-sensitive cleavage mechanism for payload release in the acidic microenvironment of tumors or within cells. | Can exhibit instability in systemic circulation, leading to premature drug release. | ADCs designed for pH-dependent intracellular drug release. |
| Disulfide Linkers | Disulfide bond: Stable in the bloodstream but readily cleaved in the reducing environment inside cells due to higher concentrations of glutathione. | Offers a mechanism for intracellular-specific drug release. | Potential for premature cleavage in the plasma due to the presence of reducing agents. | ADCs designed for release in the intracellular reducing environment. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust and effective bioconjugates. The following are detailed methodologies for key experiments to evaluate the stability of this compound and its conjugates.
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the rate of t-Boc group cleavage and overall linker degradation at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.5
-
HPLC-MS system
-
Incubator
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.[5]
-
Incubation: Incubate the samples at 37°C.[5]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).[5]
-
Analysis: Immediately analyze the aliquots by HPLC-MS to quantify the amount of intact linker and identify any degradation products.[5][] The appearance of a product corresponding to the deprotected amine would indicate t-Boc cleavage.
Protocol 2: In Vitro Plasma Stability of an ADC
Objective: To evaluate the stability of the linker-drug bond in a physiological environment.
Materials:
-
Antibody-drug conjugate (ADC) synthesized using a PEG linker
-
Fresh mouse or human plasma
-
Protein A or G magnetic beads for immuno-affinity capture
-
LC-MS/MS system
Methodology:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using protein A or G magnetic beads.[10]
-
Analysis of Drug-to-Antibody Ratio (DAR): Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[1]
-
Quantification of Free Payload: Precipitate the plasma proteins from the supernatant after ADC capture and quantify the concentration of the released payload using LC-MS/MS.[1]
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in stability analysis and the mechanism of action of ADCs, the following diagrams are provided.
Caption: Workflow for ADC synthesis and subsequent plasma stability analysis.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The stability of the linker is a critical attribute that directly influences the therapeutic index of complex bioconjugates. While this compound offers considerable versatility for the controlled synthesis of these molecules, a thorough understanding of its stability profile under various conditions is essential for successful drug development.[2][5] The choice of linker should be guided by the specific requirements of the therapeutic strategy, balancing the need for stability in circulation with efficient payload release at the target site. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and optimization of next-generation targeted therapies.
References
Assessing the Purity of Synthesized t-Boc-N-amido-PEG15-Br: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in producing reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods to assess the purity of t-Boc-N-amido-PEG15-Br, a heterobifunctional PEGylation reagent. We will explore common analytical techniques, compare its purity with alternative PEGylating agents, and provide detailed experimental protocols.
Comparison of Purity Data for PEGylation Reagents
The purity of PEGylation reagents is paramount to ensure the homogeneity of the final conjugated molecule. Below is a comparison of the typical purity of t-Boc-N-amido-PEG15 derivatives and common alternative PEG linkers, based on commercially available data. It is important to note that these values represent supplier specifications and may vary between batches.
| Reagent | Functional Groups | PEG Length | Typical Purity (%) |
| t-Boc-N-amido-PEG15-amine | t-Boc-amine, Primary Amine | 15 | >96 - 98% |
| t-Boc-N-amido-PEG15-maleimide | t-Boc-amine, Maleimide | 15 | >96% |
| Fmoc-N-amido-PEG8-acid | Fmoc-amine, Carboxylic Acid | 8 | >96%[1] |
| Fmoc-N-amido-PEG9-acid | Fmoc-amine, Carboxylic Acid | 9 | 98%[2] |
| Fmoc-N-amido-dPEG®12-acid | Fmoc-amine, Carboxylic Acid | 12 | >98%[3] |
| mPEG-Succinimidyl Valerate (SVA) | Methoxy, Succinimidyl Valerate | Various | ≥95% |
Key Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for a thorough assessment of the purity of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for purity assessment. It separates the target compound from impurities based on their hydrophobicity.
Key Indicators of Purity:
-
Major Peak: A single, sharp, and symmetrical peak corresponding to the this compound.
-
Impurity Peaks: The absence or minimal presence of other peaks. Common impurities include starting materials, byproducts from incomplete reactions, and PEG oligomers of varying lengths.
Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable than a standard UV detector.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a high degree of confidence in both purity and identity.
Key Indicators of Purity:
-
Extracted Ion Chromatogram (EIC): A single peak at the expected retention time for the mass-to-charge ratio (m/z) of this compound.
-
Mass Spectrum: A clean spectrum under the main chromatographic peak showing the expected molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess purity by identifying and quantifying signals from impurities.
Key Indicators of Purity:
-
Characteristic Peaks: The presence of sharp, well-defined peaks corresponding to the protons of the t-Boc group (around 1.4 ppm), the PEG backbone (a broad singlet around 3.6 ppm), and the terminal functional groups.[4]
-
Absence of Impurity Signals: The lack of unexpected signals in the spectrum.
-
Integration: The integral ratios of the characteristic peaks should be consistent with the molecular structure.
For PEG compounds, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent can be advantageous as it can reveal a distinct hydroxyl peak, which is useful for quantifying substitution and identifying hydroxyl-containing impurities.[5]
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is particularly useful for determining the molecular weight distribution of polymers like PEG.
Key Indicators of Purity:
-
Single Major Peak Distribution: A distribution of peaks centered around the expected molecular weight of this compound, with a regular spacing of 44 Da corresponding to the ethylene (B1197577) glycol monomer unit.[6]
-
Minimal Polydispersity: A narrow distribution of polymer chain lengths indicates high homogeneity.
Experimental Protocols
Below are detailed protocols for the key analytical techniques for assessing the purity of synthesized this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation:
-
Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or 0.1% Formic Acid.
-
Note: The t-Boc group can be sensitive to strong acids; formic acid is a milder alternative to TFA.[7]
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: ELSD, CAD, or UV at ~214 nm (for the amide bond).[4][8]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes to elute the compound and any less polar impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System and Mobile Phase:
-
Utilize the same RP-HPLC system and mobile phases as described in Protocol 1. The use of volatile mobile phase additives like formic acid is crucial for good ionization.
-
-
Mass Spectrometer:
-
Couple the HPLC system to an Electrospray Ionization (ESI) mass spectrometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the initial mobile phase.[9]
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Scan Range: Set the scan range to include the expected m/z of the product.
-
-
Data Analysis:
-
Generate an EIC for the expected m/z of this compound.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight.
-
Examine the total ion chromatogram (TIC) for any impurity peaks and analyze their corresponding mass spectra.
-
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[10]
-
Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[10]
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]
-
Integrate the characteristic peaks and compare the ratios to the expected values.
-
Identify any signals that do not correspond to the product structure.
-
Protocol 4: MALDI-TOF Mass Spectrometry
-
Matrix and Cationizing Agent Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or a tertiary matrix of 2,5-DHB, CHCA, and sinapinic acid (SA), in a solvent like acetonitrile or ethanol.[6][11]
-
Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA).[6]
-
-
Sample Preparation:
-
Spotting and Analysis:
-
Data Analysis:
-
Analyze the spectrum for the molecular weight distribution and the presence of any unexpected polymer series.
-
Confirm the repeating unit mass of 44 Da.[6]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Caption: Decision Tree for Purity Confirmation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Fmoc-N-amido-PEG9-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bath.ac.uk [bath.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oak.go.kr [oak.go.kr]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and synthetically tunable length.[4][5] The length of the PEG linker is a crucial parameter that must be empirically optimized for each PROTAC system, as it directly impacts degradation efficiency, cellular permeability, and overall pharmacokinetic properties.[][6] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker may not effectively bring the two proteins into proximity for ubiquitin transfer.[7][]
This guide provides a comparative analysis of how PEG linker length affects PROTAC performance, supported by experimental data and detailed protocols for key evaluation assays.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[10] The following tables summarize findings from studies on PROTACs with varying PEG linker lengths targeting different proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.[4]
Table 1: Effect of PEG Linker Length on Degradation of Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| 2 | BRD4 | HeLa | ~5 | >90% | An initial short PEG linker shows high degradation efficacy. |
| 3 | BRD4 | HeLa | <1 | >95% | Lengthening the linker to 3 PEG units results in a significant improvement in potency. |
| 4 | BRD4 | HeLa | ~3 | >95% | A 4-unit PEG linker maintains high degradation but with slightly reduced potency compared to 3 units. |
| 5 | BRD4 | HeLa | ~20 | >90% | Further increasing the linker length leads to a decrease in potency. |
Note: Data is synthesized from representative studies. Absolute values can vary based on specific PROTAC architecture and experimental setup.
Table 2: Effect of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type & Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl/Ether (< 12 atoms) | - | No degradation | Short linkers were ineffective for this target-E3 ligase pair.[10] |
| PEG (12 atoms) | 120 | ~80% | Introduction of a sufficient length PEG linker enables degradation. |
| PEG (16 atoms) | 30 | >90% | An optimal linker length of 16 atoms was identified, showing a significant boost in potency and efficacy.[11][12] |
| PEG (>20 atoms) | >100 | ~70% | Longer linkers resulted in diminished degradation activity. |
Note: The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and optimizing PROTACs. The following diagrams were generated using Graphviz (DOT language) to illustrate these key processes.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of PROTAC efficacy.
1. Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[13]
-
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat cells with serial dilutions of the PROTAC compound or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, incubate on ice for 20 minutes, then scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Repeat the process for the loading control antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[13]
-
2. Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.[14]
-
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
PROTAC degrader and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)
-
Protein A/G agarose (B213101) beads
-
Wash buffer and elution buffer
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated target. Treat cells with the PROTAC or DMSO for 4-6 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Protein Quantification and Pre-clearing: Determine and normalize protein concentration. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[14]
-
Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.[14]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using primary antibodies against the target protein (e.g., ERα) and the E3 ligase component (e.g., VHL) to confirm their co-precipitation.[14]
-
3. Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[6]
-
Materials:
-
Isothermal titration calorimeter
-
Purified target protein and/or E3 ligase complex
-
PROTAC compound
-
Dialysis buffer
-
-
Procedure:
-
Sample Preparation: Prepare solutions of the purified protein (in the sample cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.[6]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the PROTAC solution into the protein solution in the sample cell while stirring.[6]
-
Data Acquisition: The instrument measures the heat change associated with each injection. A binding curve is generated by plotting the heat change per mole of injectant against the molar ratio of the reactants.
-
Data Analysis: Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[6]
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be carefully optimized to achieve potent and efficient degradation of a target protein.[] As demonstrated by comparative data, there is no universal optimal length; the ideal linker depends on the specific topology of the target protein and the recruited E3 ligase.[1][] A systematic approach, involving the synthesis of a series of PROTACs with varying PEG linker lengths and their subsequent evaluation through robust biophysical and cellular assays, is paramount for developing successful protein degraders.[6] By employing quantitative techniques like Western blotting, co-immunoprecipitation, and ITC, researchers can effectively dissect the structure-activity relationship and identify the optimal linker design to drive the development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of ADC linker technologies.
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC development.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This controlled release is triggered by specific physiological conditions, such as:
-
Enzymatic cleavage: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]
-
pH sensitivity: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1]
-
Redox sensitivity: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
This targeted release allows for the delivery of an unmodified, potent payload.[2]
Non-cleavable linkers , such as those based on a thioether bond, are highly stable and rely on the complete lysosomal degradation of the antibody backbone to release the payload.[1][3] The released entity is the cytotoxic drug with the linker and a conjugating amino acid attached.[4] This mechanism is entirely dependent on ADC internalization and trafficking to the lysosome.[3][5]
Quantitative Performance Data: A Comparative Analysis
The choice of linker significantly impacts an ADC's performance. The following tables summarize quantitative data from preclinical studies, highlighting key differences in in vitro cytotoxicity, in vivo efficacy, and plasma stability. Disclaimer: Direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in publicly available literature. The data presented here are compiled from various sources to provide a comparative overview.[6]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of an ADC's potency in killing cancer cells in vitro. Lower IC50 values indicate higher potency.
| Linker Type | ADC Construct (example) | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | Anti-CD30-vc-MMAE | Karpas299 | 0.6 | [7] |
| Cleavable | Anti-CD30-glucuronide-Tubulysin M | Karpas299 | 0.6 | [7] |
| Non-Cleavable | Anti-HER2-SMCC-DM1 (T-DM1) | SK-BR-3 | ~3.0 | [7] |
| Non-Cleavable | Anti-HER2-thiol-maleimido ether-Tubulysin B | SK-BR-3 | 0.12 nM | [7] |
In Vivo Efficacy
In vivo efficacy is typically evaluated in xenograft models, where tumor growth inhibition (TGI) is a key metric.
| Linker Type | ADC Construct (example) | Xenograft Model | TGI (%) | Reference |
| Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | >90% (with regression) | [4] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | ~80% | [4] |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (breast) | ~70% | [4] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | ~50% | [4] |
Plasma Stability
Plasma stability is crucial for minimizing off-target toxicity. It is often measured as the percentage of intact ADC remaining over time.
| Linker Type | Linker Chemistry | Species | % Intact ADC (after 7 days) | Reference |
| Cleavable | Valine-Citrulline (vc) | Human | >80% | [4] |
| Cleavable | Hydrazone | Human | ~50-60% | [4] |
| Non-Cleavable | Thioether (SMCC) | Human | >95% | [4] |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[5] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[8] This is particularly beneficial for treating heterogeneous tumors.[6]
Non-cleavable linkers generally do not produce a significant bystander effect.[5] The released payload-linker-amino acid complex is typically charged and less permeable, restricting its activity to the target cell.[6]
Experimental Protocols
Robust and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent marker (e.g., GFP)
-
ADC constructs
-
Co-culture medium
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio in 96-well plates. As a control, seed a monoculture of Ag- cells.
-
ADC Treatment: Treat the co-cultures and monoculture with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the labeled Ag- cells.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[9]
Materials:
-
ADC constructs
-
Plasma from different species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS or ELISA)
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.[9]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analysis: Quantify the amount of intact ADC or released payload at each time point using a validated analytical method like LC-MS.[9]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.[10]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the mice.[6]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[6]
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[6]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) as a primary efficacy endpoint.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on the specific therapeutic context.
Cleavable linkers are often favored for their ability to induce a potent bystander effect, making them particularly suitable for treating heterogeneous tumors with varied antigen expression.[5][6] However, this can come at the cost of lower plasma stability and a higher potential for off-target toxicity.[6]
Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[12] Their localized cytotoxic effect makes them a strong choice for hematological malignancies or solid tumors with high and homogenous antigen expression.[13]
Ultimately, the optimal linker strategy must be determined empirically, balancing the desired anti-tumor efficacy with an acceptable safety profile for the specific cancer indication. A thorough in vitro and in vivo evaluation, as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Site-Specific PEGylation
For researchers, scientists, and drug development professionals, ensuring the precise and consistent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic protein is paramount. This guide provides an objective comparison of key analytical techniques for the validation of site-specific PEGylation, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate validation strategy.
The covalent attachment of PEG to a protein, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biopharmaceuticals. By increasing the hydrodynamic size of the protein, PEGylation can improve its pharmacokinetic profile, reduce immunogenicity, and enhance stability.[1][2][3] However, the heterogeneity of PEGylation, including the number of PEG molecules attached and the specific site of conjugation, presents significant analytical challenges.[4][5] This guide focuses on the validation of site-specific PEGylation, a critical aspect of ensuring product consistency, efficacy, and safety.
Comparison of Analytical Techniques for PEGylation Validation
A variety of analytical techniques are employed to characterize PEGylated proteins. The choice of method depends on the specific information required, such as the degree of PEGylation, the identification of the PEGylation site, or the separation of different PEGylated species. The primary methods can be broadly categorized into chromatographic, mass spectrometric, and spectroscopic techniques.
Data Presentation: Quantitative Comparison of Analytical Techniques
| Analytical Technique | Parameter | Performance Metric | Typical Value/Range | References |
| Chromatography | ||||
| Size-Exclusion Chromatography (SEC) | Resolution | Resolution between native and mono-PEGylated protein | > 1.5 | [6][7] |
| Sensitivity (LOD/LOQ) | Limit of Quantitation (LOQ) for PEGylated protein | 12.5 µg/mL | [6] | |
| Throughput | Typical run time | 10-30 min | [6][8][9] | |
| Ion-Exchange Chromatography (IEX) | Resolution | Separation of positional isomers | Baseline resolution achievable | [10] |
| Sensitivity | Not typically used for primary quantification | - | ||
| Throughput | Gradient elution can be time-consuming | 30-60 min | [11] | |
| Hydrophobic Interaction Chromatography (HIC) | Resolution | Separation of mono- and di-PEGylated species | Can resolve species with different degrees of PEGylation | [12] |
| Sensitivity | Lower capacity compared to IEX | - | [] | |
| Throughput | Method development can be extensive | Variable | [14] | |
| Mass Spectrometry | ||||
| MALDI-TOF MS | Mass Accuracy | For intact PEGylated protein | < 100 ppm | [15][16][17] |
| Resolution | m/Δm | ~500 for a 20 kDa PEGylated peptide | [15][16] | |
| Throughput | High, rapid analysis | Minutes per sample | [18] | |
| ESI-MS (LC-MS/MS) | Mass Accuracy | For peptide mapping | < 5 ppm | [5][19] |
| Resolution | High-resolution instruments | > 100,000 | [19] | |
| Throughput | Lower, requires chromatographic separation | 30-90 min per sample | [4] | |
| Spectroscopy | ||||
| UV-Vis Spectroscopy | Quantification | Indirect, based on chromophore-labeled PEG or protein concentration | Dependent on extinction coefficients | [20] |
| Sensitivity | Lower than fluorescence | - | ||
| Throughput | High, rapid measurement | Seconds per sample | [20] | |
| Fluorescence Spectroscopy | Quantification | Requires fluorescently labeled PEG | High sensitivity | [20][21][22] |
| Sensitivity | 10-1000x more sensitive than UV-Vis | - | ||
| Throughput | High, rapid measurement | Seconds per sample | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these validation techniques.
Experimental Workflow for Site-Specific PEGylation Validation
Chromatographic Separation of PEGylated Proteins
Chromatographic techniques are fundamental for separating the desired site-specifically PEGylated protein from unreacted protein, excess PEG reagent, and multi-PEGylated or isomeric species.[]
Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to earlier elution from the column.[20]
Protocol:
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.[6]
-
Mobile Phase: 150 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.[23]
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the purified PEGylated protein in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Compare the chromatogram of the PEGylated protein to that of the un-PEGylated protein. The appearance of a new, earlier-eluting peak indicates successful PEGylation. The peak area can be used to quantify the purity of the PEGylated species.
Principle: IEX separates molecules based on their net surface charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin and allowing for the separation of positional isomers.[10][]
Protocol:
-
Column: ProPac WCX-10, 4 x 250 mm.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Desalt the PEGylated protein sample into Mobile Phase A.
-
Analysis: The un-PEGylated protein will have a characteristic retention time. PEGylated species, due to the charge shielding effect of PEG, will typically elute earlier. Different positional isomers may be resolved as distinct peaks.
Mass Spectrometry for PEGylation Analysis
Mass spectrometry is a powerful tool for determining the degree of PEGylation and for identifying the specific site of PEG attachment.
Principle: MALDI-TOF MS measures the mass-to-charge ratio of intact molecules. The mass difference between the un-PEGylated and PEGylated protein directly corresponds to the mass of the attached PEG, allowing for the determination of the degree of PEGylation.[18]
Protocol:
-
Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Sample Preparation: Mix the purified PEGylated protein solution (0.1-1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrument: Bruker ultrafleXtreme MALDI-TOF/TOF MS.
-
Mode: Linear positive ion mode.
-
Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains. The mass difference between adjacent peaks will correspond to the molecular weight of the PEG moiety.
Principle: This "bottom-up" approach involves digesting the PEGylated protein into smaller peptides, which are then analyzed by LC-MS/MS. The PEGylated peptide will have a characteristic mass shift, and the MS/MS fragmentation pattern will reveal the exact amino acid residue to which the PEG is attached.[5][19]
Protocol:
-
Digestion:
-
Denature the PEGylated protein in 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest with trypsin overnight at 37°C.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes).
-
-
MS/MS Analysis:
-
Instrument: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Mode: Data-dependent acquisition (DDA) in positive ion mode.
-
Analysis: Search the MS/MS data against the protein sequence using software such as Proteome Discoverer. The PEGylated peptide will be identified by a mass shift corresponding to the PEG moiety on a specific amino acid residue.
-
Logical Diagram for PEGylation Site Identification by LC-MS/MS
Conclusion
The validation of site-specific PEGylation is a multifaceted process that requires the application of a combination of orthogonal analytical techniques. Chromatographic methods are essential for assessing purity and separating different PEGylated species, while mass spectrometry provides definitive information on the degree and site of PEGylation. Spectroscopic techniques offer rapid and high-throughput methods for quantifying the extent of PEGylation. By employing the detailed protocols and comparative data presented in this guide, researchers can develop a robust validation strategy to ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. scielo.br [scielo.br]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. conductscience.com [conductscience.com]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. enovatia.com [enovatia.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. idosi.org [idosi.org]
- 22. researchgate.net [researchgate.net]
- 23. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Proper Disposal of t-Boc-N-amido-PEG15-Br: A Guide for Laboratory Professionals
I. Chemical Profile and Associated Hazards
t-Boc-N-amido-PEG15-Br is a halogenated organic compound. The presence of bromine necessitates its classification as a halogenated organic waste. While the polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity, the overall toxicological properties of this specific compound have not been fully characterized.[1] Therefore, it must be handled as a potentially hazardous substance. The t-Boc protecting group is sensitive to acidic conditions, under which it will decompose.[2]
Table 1: Summary of Key Chemical Properties and Hazards
| Property | Description |
| Physical State | Expected to be a solid or a waxy solid. |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] |
| Key Functional Groups | t-Boc protected amine, PEG spacer, Alkyl Bromide.[1] |
| Primary Hazard | Classified as a halogenated organic compound. Potential skin and eye irritant.[2] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are recommended. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for handling.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn. |
| Respiratory Protection | Fume Hood | All handling of the compound, especially if it is in powdered form or dissolved in a volatile solvent, should be conducted in a chemical fume hood.[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, it must be disposed of in a designated container for halogenated organic waste .[2] Do not mix with non-halogenated waste streams.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity.
-
Ensure the waste container is kept securely closed when not in immediate use.[2]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated. If not already working in one, move to a chemical fume hood.[1]
-
Absorb the spill using an inert material such as vermiculite, sand, or a commercial absorbent.[1][2]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for solids.[1][2]
-
Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.[2]
4. Final Disposal:
-
Do not dispose of this compound down the drain.[2] The environmental impact of the brominated compound is unknown.[2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
